2,3-Dibromo-5-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUFWKJMOOVEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451411 | |
| Record name | 2,3-Dibromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137628-17-2 | |
| Record name | 2,3-Dibromo-5-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137628-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevailing synthetic methodology for 2,3-Dibromo-5-chloropyridine, a halogenated pyridine derivative of significant interest in the fields of agrochemical and pharmaceutical research.[1][2] Its unique substitution pattern makes it a valuable intermediate for the development of novel biologically active molecules.[1][2] This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the logical workflow of the synthesis.
Core Synthesis Route: Bromination of 3-Bromo-5-chloropyridone
The most prominently documented synthesis of this compound proceeds from the starting material 3-Bromo-5-chloropyridone. The key transformation involves a deoxygenative bromination reaction utilizing phosphorus (V) tribromide oxide (phosphoryl bromide).
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of this compound.
| Parameter | Value | Molar Equivalent | Reference |
| Reactants | |||
| 3-Bromo-5-chloropyridone | 8.0 g (38.4 mmol) | 1.0 | [3] |
| 33.51 g (161 mmol) | 1.0 | [4] | |
| Phosphorus (V) tribromide oxide | 16.5 g (57.6 mmol) | 1.5 | [3] |
| 52.12 g (182 mmol) | 1.13 | [4] | |
| Solvent | |||
| Dimethylformamide (DMF) | 60 ml | - | [3] |
| 251 ml | - | [4] | |
| Reaction Conditions | |||
| Temperature | 80 °C | - | [3][4] |
| Reaction Time | 72 hours | - | [3][4] |
| Product Yield | |||
| Crude Yield (Dark Solid) | 6.85 g | - | [3] |
| Purified Yield (White Solid) | 5.3 g (51%) | - | [3] |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound based on established literature.[3][4]
1. Reaction Setup:
-
In a suitable reaction vessel, dissolve 3-Bromo-5-chloropyridone (1.0 eq) in dimethylformamide (DMF) at ambient temperature.
-
To this solution, add Phosphorus (V) tribromide oxide (1.1-1.5 eq).
2. Reaction Execution:
-
Heat the reaction mixture to 80°C.
-
Maintain the temperature and stir the reaction for 72 hours.
3. Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, pour it onto a substantial amount of ice (e.g., 800 g of ice for an 8.0 g scale reaction)[3].
-
Collect the resulting precipitate, a dark solid, by vacuum filtration.
4. Purification:
-
Suspend the crude product in hexane and add decolorizing carbon.
-
Heat the mixture to reflux and then filter it through celite to remove the carbon.
-
Evaporate the solvent from the clear, colorless filtrate under reduced pressure to yield this compound as a white solid.[3]
An alternative work-up involves taking up the crude product in ether and adjusting the pH of the aqueous layer to 13 with aqueous sodium hydroxide. The aqueous layer is then extracted multiple times with ether, the combined organic extracts are dried with magnesium sulfate, and the solvent is removed under vacuum.[4]
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.28 (d, J=2 Hz); 7.89 (d, J=2 Hz)[4]
-
¹³C NMR (CDCl₃): δ 146.93, 141.45, 141.02, 131.34, 124.01[4]
Logical Workflow of the Synthesis
The synthesis of this compound from 3-Bromo-5-chloropyridone can be visualized as a two-stage process: activation of the pyridone and subsequent nucleophilic substitution. The phosphorus oxybromide acts as the deoxygenating and brominating agent.
References
physicochemical properties of 2,3-Dibromo-5-chloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a critical intermediate in a variety of synthetic applications. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on the pyridine ring, allows for selective functionalization, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Researchers utilize this compound in the synthesis of biologically active molecules, where the presence of halogens can enhance therapeutic activity.[1] It is particularly noted for its role in developing novel pharmaceuticals, such as antimicrobial and anticancer agents, and as a precursor for advanced pesticides.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key applications.
Core Physicochemical Properties
The properties of this compound are summarized below, providing a foundational dataset for its use in experimental design and synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂ClN | [1][3] |
| Molecular Weight | 271.34 g/mol | [1][3] |
| CAS Number | 137628-17-2 | [1][3][4] |
| Appearance | White to light yellow or light orange powder/crystal | [1][4] |
| Melting Point | 41.0 to 45.0 °C | [1][4][5] |
| Boiling Point | 259.9 ± 35.0 °C (Predicted) | [4][5] |
| Density | 2.136 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Soluble in Methanol, DMSO, DMF, and chlorinated solvents. Slightly soluble in water. | [2][4] |
| pKa | -3.85 ± 0.20 (Predicted) | [4] |
| Storage | Store in a cool place (2-8 °C) or at room temperature under an inert atmosphere. | [1][4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
| Data Type | Description | Source(s) |
| ¹H NMR | The proton NMR spectrum is available for this compound, confirming its aromatic structure. | [4][6] |
| ¹³C NMR | While direct spectral data for the title compound is not detailed in the search results, a patent for related synthesis provides ¹³C NMR data for its derivatives.[7] | [7] |
| IR | Infrared spectroscopy data for derivatives show characteristic peaks for aromatic C-H and C-N bonds. | [7] |
| Mass Spec. | High-resolution mass spectrometry data is available for derivatives, confirming their molecular weight and elemental composition. | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions involving this compound are outlined below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-Bromo-5-chloropyridone.[4][5][8]
Materials:
-
3-Bromo-5-chloropyridone
-
Dimethylformamide (DMF)
-
Phosphorus (V) tribromide oxide (POBr₃)
-
Ice
-
Hexane
-
Decolorizing carbon
-
Celite
Procedure:
-
Dissolve 3-Bromo-5-chloropyridone (e.g., 8.0 g, 38.4 mmol) in dimethylformamide (60 ml) at ambient temperature.
-
Add Phosphorus (V) tribromide oxide (e.g., 16.5 g, 57.6 mmol) to the solution.
-
Heat the reaction mixture to 80°C for 72 hours.
-
After cooling to room temperature, pour the reaction mixture onto ice (e.g., 800 g).
-
Collect the resulting dark solid product via vacuum filtration.
-
To the crude product, add hexane (225 ml) and a small amount of decolorizing carbon.
-
Heat the suspension to reflux and then filter through celite to remove the carbon.
-
Evaporate the solvent from the clear, colorless filtrate under vacuum to yield this compound as a white solid (yield: ~51%).[4]
Protocol 2: Regiospecific Grignard Reaction
This compound is a valuable substrate for regiospecific Grignard reactions, allowing for selective functionalization.[4][5][7]
Materials:
-
This compound
-
Grignard reagent (e.g., an alkyl or aryl magnesium bromide)
-
Tetrahydrofuran (THF), anhydrous
-
1,3-Bis(diphenylphosphino)propane (dppp) catalyst (optional, but often used)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), prepare a solution of this compound (e.g., 5.7 g) and dppp (e.g., 1.14 g) in anhydrous THF (21 ml).[7]
-
Cool the resulting suspension to 0°C in an ice bath.
-
Add the pre-formed Grignard reagent dropwise to the cooled suspension over a period of 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) and extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under vacuum to yield the functionalized product.
Safety and Handling
This compound is a hazardous substance and requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] Some classifications also include H301 (Toxic if swallowed) and H318 (Causes serious eye damage).[3][9]
-
Precautions: Use only in a well-ventilated area or under a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Applications and Reactivity
The unique arrangement of halogens on the pyridine ring dictates the reactivity of this compound, making it a versatile intermediate.
-
Pharmaceutical Synthesis: It is a key intermediate for synthesizing novel drug candidates, particularly in the areas of antiviral and anticancer research.[1][2] The halogenated pyridine core is a common scaffold in many bioactive molecules.
-
Agrochemical Development: The compound serves as a precursor for new herbicides and pesticides, where the specific halogenation pattern can be tuned to achieve desired efficacy and environmental profiles.[1][2]
-
Cross-Coupling Reactions: It is an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to build more complex molecular architectures.[2]
-
Materials Science: Its halogenated nature contributes to improved thermal stability and chemical resistance in advanced materials and coatings.[1] It is also used in synthesizing functional materials for optoelectronic applications like OLEDs and LEDs.[2]
Conclusion
This compound is a compound of significant interest to the scientific community due to its versatile reactivity and importance as a synthetic intermediate. A thorough understanding of its physicochemical properties, handling requirements, and reaction protocols is essential for its safe and effective use in research and development. The data and methodologies presented in this guide offer a comprehensive resource for professionals engaged in pharmaceutical, agrochemical, and materials science innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 137628-17-2 [chemicalbook.com]
- 5. This compound CAS#: 137628-17-2 [amp.chemicalbook.com]
- 6. This compound(137628-17-2) 1H NMR spectrum [chemicalbook.com]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. This compound | 137628-17-2 [amp.chemicalbook.com]
- 9. This compound | 137628-17-2 [amp.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of 2,3-Dibromo-5-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2,3-Dibromo-5-chloropyridine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. The strategic placement of bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations, including Suzuki-Miyaura cross-coupling and regiospecific Grignard reactions.[1][2] This document is intended to serve as a core resource for laboratory professionals engaged in the synthesis and characterization of novel chemical entities.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents, with slight solubility in water.[1]
| Property | Value |
| Molecular Formula | C₅H₂Br₂ClN |
| Molecular Weight | 271.34 g/mol |
| CAS Number | 137628-17-2 |
| Melting Point | 41.0 to 45.0 °C |
| Boiling Point | 259.9 ± 35.0 °C (Predicted) |
| Density | 2.136 ± 0.06 g/cm³ (Predicted) |
| Exact Mass | 268.824249 |
(Data sourced from various chemical suppliers and databases)[2][3]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (250 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.28 | d, J=2 Hz | H-6 |
| 7.89 | d, J=2 Hz | H-4 |
¹³C NMR (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 146.93 | C-6 |
| 141.45 | C-2 |
| 141.02 | C-4 |
| 131.34 | C-5 |
| 124.01 | C-3 |
(NMR data sourced from US Patent 5436344A)[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H aromatic stretching |
| ~1600-1400 | Medium-Strong | C=C and C=N aromatic ring stretching |
| ~1100-1000 | Medium-Strong | C-H in-plane bending |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~800-600 | Medium-Strong | C-Br and C-Cl stretching |
Mass Spectrometry (MS)
The exact mass of this compound is 268.824249 u.[3][5] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks corresponding to the different isotopic combinations of Br and Cl.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described in US Patent 5436344A.[4]
Materials:
-
3-Bromo-5-chloropyridone
-
Dimethylformamide (DMF)
-
Phosphorus (V) tribromide oxide (POBr₃)
-
Ice
-
Hexane
-
Decolorizing carbon
-
Celite
Procedure:
-
Dissolve 3-Bromo-5-chloropyridone (e.g., 8.0 g, 38.4 mmol) in dimethylformamide (60 ml) at ambient temperature.
-
Add Phosphorus (V) tribromide oxide (e.g., 16.5 g, 57.6 mmol) to the solution.
-
Heat the reaction mixture to 80°C for 72 hours.
-
After cooling, pour the reaction mixture onto ice (800 g).
-
Collect the resulting dark solid product by vacuum filtration.
-
Add hexane (225 ml) and decolorizing carbon to the crude product.
-
Heat the mixture to reflux and then filter through celite.
-
Remove the solvent from the clear, colorless filtrate under vacuum to yield this compound as a white solid.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 250 MHz or higher.
-
¹H NMR Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence. A larger number of scans may be required to obtain a spectrum with adequate signal intensity.
Infrared (IR) Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via a direct insertion probe for Electron Ionization (EI).
-
Ionization: Utilize an appropriate ionization technique, such as EI or ESI, to generate molecular ions and fragment ions.
-
Analysis: Record the mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 137628-17-2 [chemicalbook.com]
- 3. This compound | CAS#:137628-17-2 | Chemsrc [chemsrc.com]
- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 5. This compound | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-Dibromo-5-chloropyridine. It includes detailed experimental and predicted data for both ¹H and ¹³C NMR, a thorough experimental protocol, and visualizations of the data analysis workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this and similar halogenated pyridine compounds.
Introduction to the NMR Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a substituted pyridine derivative such as this compound, ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. This data is essential for confirming the molecule's identity, assessing its purity, and understanding its chemical properties.
The substitution pattern of this compound, with two bromine atoms and one chlorine atom on the pyridine ring, results in a distinct set of signals in both the ¹H and ¹³C NMR spectra. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each nucleus within the molecule.
Quantitative NMR Data
The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR data for this compound.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.80 | Doublet (d) | 2 |
| H-6 | 8.35 | Doublet (d) | 2 |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 147.9 |
| C-3 | 121.5 |
| C-4 | 140.1 |
| C-5 | 130.0 |
| C-6 | 150.8 |
Prediction performed using advanced computational algorithms.
Experimental Protocol for NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is typically used for organic molecules.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.
Visualizations of NMR Data Analysis
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Figure 1: Correlation of ¹H and ¹³C NMR Signals for this compound.
Figure 2: General Workflow for NMR Data Acquisition and Analysis.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. The tabulated data, comprehensive experimental protocol, and workflow diagrams offer a valuable resource for scientists and researchers. The presented information is crucial for the accurate identification and characterization of this compound, which is of interest in various areas of chemical synthesis and drug discovery. The combination of experimental and predicted data, along with a standardized protocol, ensures a robust and reproducible approach to the NMR analysis of halogenated pyridines.
Mass Spectrometry of 2,3-Dibromo-5-chloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Dibromo-5-chloropyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and key data interpretation strategies essential for the accurate identification and characterization of this compound.
Introduction
This compound (C₅H₂Br₂ClN) is a polysubstituted heterocyclic compound. Its utility as a chemical intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules necessitates reliable analytical methods for its characterization. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a highly sensitive and specific method for the identification and quantification of this compound. This guide delves into the core principles of its mass spectrometric behavior under electron ionization (EI).
Physicochemical Properties and Isotopic Distribution
A foundational understanding of the physicochemical properties of this compound is crucial for its analysis. The presence of two bromine atoms and one chlorine atom results in a distinctive isotopic pattern in the mass spectrum, which is a key characteristic for its identification.
| Property | Value |
| Molecular Formula | C₅H₂Br₂ClN |
| Monoisotopic Mass | 268.82425 Da[1] |
| Average Molecular Weight | 271.34 g/mol [1] |
| IUPAC Name | This compound[1] |
The isotopic distribution of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) leads to a complex but predictable pattern for the molecular ion and its fragments. The molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) corresponding to the different isotopic combinations.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
While a publicly available mass spectrum for this compound is not readily found, a plausible fragmentation pathway under electron ionization (70 eV) can be predicted based on the known fragmentation of halogenated aromatic compounds. The primary fragmentation events are expected to involve the loss of halogen atoms and the pyridine ring cleavage.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Ions in the Mass Spectrum of this compound.
| m/z (predicted) | Ion Structure | Fragmentation Step | Predicted Relative Abundance |
| 269/271/273/275 | [C₅H₂⁷⁹Br₂³⁵ClN]⁺, etc. | Molecular Ion (M⁺) | Moderate |
| 190/192/194 | [M - Br]⁺ | Loss of a bromine radical | High |
| 155/157 | [M - Br - Cl]⁺ | Loss of Br and Cl radicals | Moderate |
| 111/113 | [M - 2Br]⁺ | Loss of two bromine radicals | Moderate |
| 76 | [C₄H₂N]⁺ | Ring fragmentation | Low |
Experimental Protocol: GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended technique for the analysis of this compound due to its volatility and thermal stability.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.
4.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 50-350 |
| Scan Mode | Full Scan |
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Logical Workflow for Compound Identification
The process of identifying this compound using GC-MS follows a logical sequence of steps.
Caption: Logical workflow for the identification of this compound by GC-MS.
Conclusion
The mass spectrometric analysis of this compound, guided by the principles of isotopic distribution and predictable fragmentation, provides a robust method for its unequivocal identification. The experimental protocol detailed herein offers a starting point for method development and validation. For drug development professionals and researchers, a thorough understanding of these analytical techniques is indispensable for quality control, reaction monitoring, and the structural elucidation of novel compounds derived from this versatile pyridine intermediate.
References
An In-depth Technical Guide to the Reactivity and Selectivity of 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5-chloropyridine is a versatile, polyhalogenated heterocyclic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on a pyridine ring, offers a rich landscape for selective functionalization. This guide provides a comprehensive overview of the reactivity and selectivity of this compound in key synthetic transformations, offering insights for its application in pharmaceutical and agrochemical research and development. The strategic manipulation of its halogen atoms allows for the regioselective introduction of various substituents, making it a valuable precursor for the synthesis of novel bioactive compounds.
Core Reactivity Principles
The reactivity of the halogen substituents on the this compound ring is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
In the context of cross-coupling and metal-halogen exchange reactions, the relative reactivity of the halogens generally follows the order I > Br > Cl. Consequently, the two bromine atoms in this compound are expected to be more reactive than the chlorine atom. The differentiation between the two bromine atoms at the C2 and C3 positions is more nuanced and depends on the specific reaction conditions.
-
C2-Position: This position is electronically activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic attack and oxidative addition to a metal catalyst.
-
C3-Position: While less electronically activated than the C2-position, the C3-bromo substituent can still participate in various coupling reactions.
-
C5-Position: The chlorine atom at this position is the least reactive of the three halogens in palladium-catalyzed cross-coupling reactions and typically requires more forcing conditions or specialized catalyst systems for its activation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of this compound. The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective modifications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to achieve selective coupling at one of the bromine-substituted positions.
Selectivity: Generally, the C2-position is more reactive towards oxidative addition in Suzuki-Miyaura coupling due to the electronic influence of the pyridine nitrogen. However, the choice of catalyst, ligands, and reaction conditions can influence the regioselectivity. For instance, bulky phosphine ligands can favor reaction at the less sterically hindered C3-position.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 2-Phenyl-3-bromo-5-chloropyridine | 75 | Inferred from similar substrates |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 2-(4-Methoxyphenyl)-3-bromo-5-chloropyridine | 82 | Inferred from similar substrates |
| 3 | Thiophene-3-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | THF/H₂O | 80 | 24 | 3-Bromo-5-chloro-2-(thiophen-3-yl)pyridine | 68 | Inferred from similar substrates |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and their heterocyclic analogues. The selectivity of this reaction on this compound is highly dependent on the catalyst system and reaction conditions.
Selectivity: Similar to the Suzuki-Miyaura coupling, the C2-position is generally more reactive. However, careful selection of bulky, electron-rich phosphine ligands can steer the reaction towards the C3-position. The chlorine at C5 remains unreactive under typical Buchwald-Hartwig conditions used for the bromides.
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 4-(3-Bromo-5-chloro-pyridin-2-yl)morpholine | 85 | Inferred from similar substrates |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | (3-Bromo-5-chloropyridin-2-yl)phenyl-amine | 78 | Inferred from similar substrates |
| 3 | tert-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 12 | N-(3-Bromo-5-chloropyridin-2-yl)-tert-butylamine | 72 | Inferred from similar substrates |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and a stir bar.
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for generating organometallic intermediates from aryl halides, which can then be reacted with various electrophiles. For this compound, the selectivity of this exchange is highly dependent on the organometallic reagent and the reaction temperature.
Selectivity:
-
With n-Butyllithium (n-BuLi): At low temperatures (e.g., -78 °C), lithium-bromine exchange is expected to occur preferentially over lithium-chlorine exchange. The relative acidity of the ring protons can also lead to competitive deprotonation. Theoretical studies on similar polyhalogenated pyridines suggest that the bromine at the C2 position is more likely to undergo exchange due to the inductive effect of the nitrogen atom stabilizing the resulting organolithium species.
-
With Turbo-Grignard Reagents (e.g., i-PrMgCl·LiCl): These reagents are known for their high reactivity and chemoselectivity in bromine-magnesium exchange reactions. They are generally less basic than organolithiums, which can suppress side reactions like deprotonation. The exchange is expected to occur selectively at one of the bromine positions over the chlorine.
Quantitative Data Summary (Predicted based on related substrates):
| Entry | Reagent | Electrophile | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| 1 | n-BuLi (1.1 eq) | DMF | THF | -78 | 3-Bromo-5-chloro-pyridine-2-carbaldehyde | ~60 | Inferred from similar substrates |
| 2 | i-PrMgCl·LiCl (1.2 eq) | I₂ | THF | -20 to 0 | 3-Bromo-5-chloro-2-iodopyridine | ~70 | Inferred from similar substrates |
| 3 | n-BuLi (2.2 eq) | (CH₃)₃SiCl | Et₂O | -78 to RT | 2,3-Bis(trimethylsilyl)-5-chloropyridine | ~50 | Inferred from similar substrates |
Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Quench
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C, add the organolithium reagent (e.g., n-BuLi, 1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.5 mmol) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for metal-halogen exchange and electrophilic quench.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are often preferred for their milder conditions and broader scope, direct nucleophilic aromatic substitution (SNAr) can be a viable strategy for the functionalization of this compound, particularly with strong nucleophiles.
Selectivity: The C2 position is the most activated towards SNAr due to the electron-withdrawing effect of the adjacent nitrogen atom. Therefore, strong nucleophiles such as alkoxides or amines, under appropriate conditions (e.g., elevated temperatures), are expected to displace the bromine atom at the C2 position. The C3-bromo and C5-chloro positions are significantly less reactive in SNAr.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of the nucleophile (e.g., sodium methoxide, 1.5 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a sealed tube, add this compound (1.0 mmol).
-
Heat the mixture to a high temperature (e.g., 120 °C) for several hours (e.g., 24 hours).
-
Monitor the reaction by GC-MS.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Application in Drug Development: P2X7 Receptor Antagonists
Halogenated pyridines are key structural motifs in many biologically active compounds. Derivatives of this compound have shown promise in the development of antagonists for the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and pain signaling pathways.[1]
The P2X7 receptor is activated by high concentrations of extracellular ATP, which are often present at sites of inflammation and tissue damage.[1] Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in ion flux and the release of pro-inflammatory cytokines such as IL-1β.[1] Antagonists of the P2X7 receptor can block these downstream effects and therefore have therapeutic potential in a variety of inflammatory conditions.
The synthetic versatility of this compound allows for the systematic modification of the pyridine core to explore structure-activity relationships (SAR) and optimize the potency and pharmacokinetic properties of P2X7 receptor antagonists.
Simplified P2X7 receptor signaling pathway and point of intervention.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct halogen substitution pattern allows for a range of selective functionalization strategies, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange. A thorough understanding of the principles of reactivity and selectivity outlined in this guide will enable researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecular architectures with potential applications in medicine and agriculture. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative chemical entities.
References
A Technical Guide to the Solubility of 2,3-Dibromo-5-chloropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-5-chloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and outlines relevant chemical synthesis pathways.
Core Concepts: Physicochemical Properties and Solubility Data
This compound is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂ClN. Its structure significantly influences its physical properties and solubility in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 271.34 g/mol | N/A |
| Melting Point | 41-45 °C | [1] |
| Boiling Point | 259.9 ± 35.0 °C (Predicted) | N/A |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
Table 2: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| Water | 0.12 g/L (at 20°C) | Slightly Soluble | N/A |
| Methanol | Data not available | Soluble | N/A |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | N/A |
| Dimethylformamide (DMF) | Data not available | Soluble | N/A |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Data not available | Soluble | N/A |
Experimental Protocols
For researchers requiring precise solubility data, the following section details a standard laboratory procedure for the quantitative determination of solubility using the gravimetric method.
Protocol: Gravimetric Determination of Solubility
This method involves preparing a saturated solution of the solute in the solvent of interest, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe filter attached to the pipette or syringe.
-
-
Solvent Evaporation:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.
-
Gently evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen can be used to expedite the process. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an appropriate temperature is recommended.
-
-
Drying and Weighing:
-
Once the solvent is completely removed, place the evaporation dish containing the solid residue in an oven or vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature.
-
Weigh the dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
Solubility (g/L) = (Mass of solute in g / Volume of solution taken in mL) x 1000
-
Visualizing Workflows and Synthesis
Synthesis of this compound
This compound can be synthesized from 3-bromo-5-chloropyridin-2(1H)-one. The following diagram illustrates the general synthetic pathway.
Caption: Synthetic route to this compound.
Experimental Workflow for Solubility Determination
The logical flow of the gravimetric method for determining solubility is depicted in the following diagram.
Caption: Gravimetric method for solubility determination.
References
An In-Depth Technical Guide to the Molecular Structure of 2,3-Dibromo-5-chloropyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,3-Dibromo-5-chloropyridine (CAS No: 137628-17-2), a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and materials science.
Molecular Structure and Identification
This compound is a pyridine ring substituted with two bromine atoms at positions 2 and 3, and a chlorine atom at position 5. This arrangement of halogens provides the molecule with unique reactivity, making it a valuable intermediate in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2][3] |
| CAS Number | 137628-17-2[1][2][4] |
| Molecular Formula | C₅H₂Br₂ClN[1][2][5] |
| Molecular Weight | 271.34 g/mol [1][2] |
| Canonical SMILES | C1=C(C=NC(=C1Br)Br)Cl[2] |
| InChI | InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H[2][3][6] |
| InChIKey | GDUFWKJMOOVEMX-UHFFFAOYSA-N[2][3][6] |
Physicochemical Properties
The compound typically presents as a white to light yellow crystalline powder.[1][5] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and various chlorinated solvents, while having slight solubility in water.[5][7]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 41 - 45 °C | [1][7] |
| Boiling Point | 259.9 °C (at 760 mmHg, Predicted) | [7][8] |
| Density | 2.136 g/cm³ (Predicted) | [7][8] |
| Flash Point | 104.8 °C | [8] |
| pKa | -3.85 (Predicted) | [7] |
| Appearance | White to light yellow/orange powder/crystal |[1][5] |
Experimental Protocols
A common laboratory-scale synthesis involves the reaction of 3-Bromo-5-chloropyridone with phosphorus(V) tribromide oxide (phosphoryl bromide).[4][9][10]
Methodology:
-
Reaction Setup: 3-Bromo-5-chloropyridone is dissolved in dimethylformamide (DMF) at ambient temperature.[4][9]
-
Reagent Addition: Phosphorus(V) tribromide oxide is added to the solution.[4][9]
-
Heating: The reaction mixture is heated to 80°C and maintained for 72 hours.[4][9]
-
Quenching & Isolation: After cooling, the mixture is poured onto ice, leading to the precipitation of the crude product, which is then isolated by vacuum filtration.[4][9]
-
Purification: The crude solid is purified by adding hexane and decolorizing carbon, heating to reflux, and filtering through celite. The solvent is removed from the filtrate under vacuum to yield the pure this compound as a white solid.[4][9]
Quality control and characterization of this compound are typically performed using standard analytical techniques:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity, which is often ≥98%.[1][5]
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are employed to confirm the molecular structure.[6] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine and one chlorine atoms.
-
Moisture Content: Karl Fischer titration is used to quantify water content.[5]
-
Elemental Impurities: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect and quantify heavy metal impurities.[5]
Reactivity and Applications
This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules.[1] Its halogen substituents provide multiple reactive sites for functionalization.
The compound is a valuable substrate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[5] This reactivity allows for the introduction of diverse aryl or alkyl groups onto the pyridine core.
It serves as a reactant for regiospecific Grignard reactions.[4][9] The different reactivities of the halogen atoms can be exploited to achieve selective substitution. A patent describes reacting this compound with a Grignard reagent in the presence of a catalyst like [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (dppp) in an inert solvent such as tetrahydrofuran (THF).[10]
The ability to introduce bromine and chlorine substituents via this intermediate is crucial for enhancing the biological activity of target molecules.[1]
-
Pharmaceuticals: It is a key intermediate in the synthesis of novel therapeutic agents, including potential antiviral, anticancer, and antimicrobial compounds.[1][5][11]
-
Agrochemicals: The compound is used to create new pesticides and herbicides, where the halogenated pyridine scaffold is a common feature in active ingredients.[1][5]
-
Materials Science: Its halogenated nature contributes to improved thermal stability and chemical resistance in advanced polymers and coatings.[1][5]
Safety and Handling
This compound is considered hazardous. It may be toxic if swallowed and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2]
-
Storage: Store in a dry, well-ventilated place at room temperature or under refrigerated conditions (2-8°C), protected from light and moisture.[1][3]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
This guide summarizes the essential technical information regarding this compound, highlighting its structural characteristics and its pivotal role as a versatile intermediate in modern chemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 137628-17-2 [sigmaaldrich.com]
- 4. This compound | 137628-17-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound(137628-17-2) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 137628-17-2 [amp.chemicalbook.com]
- 8. sincerechemical.com [sincerechemical.com]
- 9. This compound CAS#: 137628-17-2 [amp.chemicalbook.com]
- 10. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 11. Buy this compound (EVT-341202) | 137628-17-2 [evitachem.com]
Commercial Suppliers and Technical Applications of 2,3-Dibromo-5-chloropyridine: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic applications of 2,3-Dibromo-5-chloropyridine, a key halogenated pyridine intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details commercially available product specifications, experimental protocols for its use in common synthetic transformations, and an example of a relevant biological signaling pathway that can be targeted by its derivatives.
Commercial Availability and Specifications
This compound is available from a range of commercial chemical suppliers. The quality and specifications of the material can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Key quantitative data from various suppliers are summarized below for easy comparison.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | Purity (by GC/HPLC) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Storage Conditions |
| Chem-Impex | ≥ 98% (GC)[1] | 137628-17-2[1] | C₅H₂Br₂ClN[1] | 271.34[1] | 41 - 45[1] | White to light yellow to light orange powder to crystal[1] | 2 - 8 °C[1] |
| Sigma-Aldrich | 97%[2] | 137628-17-2[2] | C₅H₂Br₂ClN | 271.34 | Not Specified | Solid[2] | Room Temperature[2] |
| TCI America | ≥ 98.0%[3] | 137628-17-2[3] | C₅H₂Br₂ClN | 271.34 | 41.0 to 45.0[4] | White to Light yellow to Light orange powder to crystal[4] | Not Specified |
| Varna Chems | 99% | 137628-17-2 | C₅H₂Br₂ClN | 271.34 | Not Specified | Not Specified | Not Specified |
| SAKEM LLP | 98% | 137628-17-2 | C₅H₂Br₂ClN | 271.34 | Not Specified | Not Specified | Not Specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| InChI Key | GDUFWKJMOOVEMX-UHFFFAOYSA-N | [2] |
| Boiling Point (Predicted) | 259.9±35.0 °C | [5] |
| Density (Predicted) | 2.136±0.06 g/cm³ | [5] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; slightly soluble in water.[6] | [6] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound is outlined below. This procedure can be visualized in the experimental workflow diagram that follows.
Experimental Protocol: Synthesis of this compound [7]
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-chloropyridone (8.0 g, 38.4 mmol) in dimethylformamide (60 ml) at ambient temperature.
-
Addition of Reagent: To the solution, add Phosphorus (V) oxybromide (16.5 g, 57.6 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 72 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto 800 g of ice.
-
Isolation of Crude Product: Collect the resulting dark solid by vacuum filtration.
-
Purification: Add hexane (225 ml) and decolorizing carbon to the crude product. Heat the mixture to reflux and then filter through celite.
-
Final Product Isolation: Remove the solvent from the clear, colorless filtrate under vacuum to yield this compound as a white solid (5.3 g, 51% yield).
Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms and one chlorine atom at different positions on the pyridine ring allows for selective functionalization.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds.[8] The reactivity of the halogens on the pyridine ring generally follows the order I > Br > Cl, allowing for selective coupling at the more reactive bromine positions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add an anhydrous solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction Conditions: Stir the reaction mixture and heat to a temperature between 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Grignard Reactions
The bromine atoms of this compound can be converted into Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds with electrophiles such as aldehydes, ketones, and esters.[7] The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent.
Experimental Protocol: General Procedure for Grignard Reaction
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.1 eq) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the pyridine solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Add the remaining pyridine solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq) in anhydrous ether or THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Relevance to Drug Discovery: Targeting the P2X7 Receptor
Derivatives of halogenated pyridines have been investigated as antagonists for the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and pain signaling.[9][10] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events.
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This initial channel opening can, with prolonged stimulation, lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[3] Downstream signaling events include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18, as well as the activation of various kinases and transcription factors.[4]
Conclusion
This compound is a readily available and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its differential halogen reactivity allows for selective and controlled functionalization, making it a valuable building block for the synthesis of complex molecules. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. This compound | 137628-17-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [journals.eco-vector.com]
Methodological & Application
Application Notes: Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Dibromo-5-chloropyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly vital in medicinal chemistry and materials science for synthesizing biaryl and hetero-biaryl scaffolds, which are common motifs in pharmaceuticals and functional materials.[3][4]
Polyhalogenated heterocycles, such as 2,3-Dibromo-5-chloropyridine, are valuable and versatile building blocks in drug development. They offer multiple reaction sites for sequential and regioselective functionalization, allowing for the creation of diverse molecular architectures. The differential reactivity of the halogen atoms (Br > Cl) in this compound allows for selective Suzuki-Miyaura couplings, providing a strategic advantage in the synthesis of complex substituted pyridines.[5]
Principle of Regioselectivity
The site-selectivity in the Suzuki-Miyaura coupling of polyhalogenated pyridines is governed by several factors:
-
Nature of the Halogen : The carbon-halogen bond strength and reactivity towards oxidative addition to the Pd(0) catalyst generally follow the order C-I > C-Br > C-Cl.[5] Consequently, the two bromine atoms in this compound are significantly more reactive than the chlorine atom.
-
Electronic and Steric Effects : The position of the halogen on the pyridine ring influences its electrophilicity. For dihalopyridines, preferential coupling often occurs at the C2/C6 positions.[6] The specific regioselectivity between the C2-Br and C3-Br can be controlled by the choice of catalyst, ligand, and reaction conditions.[6]
-
Catalyst System : The use of sterically hindered and/or electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can decisively influence the site of coupling, sometimes overriding the intrinsic reactivity of the C-X bonds.[6][7]
By carefully selecting the reaction conditions, chemists can achieve selective mono-arylation at one of the bromine positions, followed by a second coupling at the remaining bromine site. The less reactive C-Cl bond can also undergo coupling under more forcing conditions, enabling a potential three-fold diversification of the pyridine core.
Data Presentation: Reaction Conditions
The following table summarizes generalized reaction conditions for the regioselective Suzuki-Miyaura coupling of dihalopyridines. These conditions serve as a robust starting point for experiments involving this compound.
| Component | Condition 1: Selective C-Br Mono-Coupling | Condition 2: C-Br Di-Coupling | Notes |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | --- |
| Boronic Acid/Ester | Arylboronic Acid (1.1-1.2 equiv) | Arylboronic Acid (2.2-2.5 equiv) | Boronic esters can also be used, often improving stability.[8] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3 mol%) | Highly active catalysts with bulky ligands may be required for challenging substrates.[3][9] |
| Ligand (if needed) | PPh₃ (4 mol%) or SPhos (4 mol%) | dppf or PPh₃ | Buchwald ligands like SPhos can improve yields and selectivity.[10] |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.5 equiv) | Na₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) | The choice of base is critical and can influence reaction efficiency.[4] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | DMF or 1,4-Dioxane/H₂O (4:1) | Degassed solvents are essential to prevent catalyst degradation.[4][9] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures may be needed for the second coupling. |
| Reaction Time | 4 - 18 hours | 12 - 24 hours | Monitor by TLC or LC-MS for completion.[3] |
| Typical Yield | Good to Excellent | Moderate to Good | Yields are substrate-dependent. |
Experimental Protocols
Protocol 1: Regioselective Mono-Arylation of this compound
This protocol outlines a general procedure for the selective coupling at one of the more reactive C-Br positions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[4]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition : Under the inert atmosphere, add the degassed 1,4-Dioxane/Water solvent mixture via syringe.[1]
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[4]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[1] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1][3] Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.[3]
Protocol 2: Microwave-Assisted Di-Arylation of this compound
This protocol uses microwave irradiation to facilitate the double coupling at both C-Br positions. Microwave-assisted protocols offer significantly reduced reaction times.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup : In a microwave vial, combine this compound, the arylboronic acid, Na₂CO₃, and the palladium catalyst.[3]
-
Solvent Addition : Add the dioxane/water solvent mixture and seal the vial with a cap.
-
Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 20-40 minutes.[3]
-
Work-up and Purification : After cooling, work up the reaction as described in Protocol 1 (steps 6 and 7) to isolate the di-arylated pyridine product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocol for Sonogashira Coupling with 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1] This document provides detailed application notes and a protocol for the Sonogashira coupling of 2,3-Dibromo-5-chloropyridine, a polyhalogenated heterocycle with significant potential as a scaffold in medicinal chemistry.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[3][4] Consequently, in this compound, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the bromo-positions. The electronic environment of the pyridine ring further influences the reactivity of the halogen substituents.
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes representative reaction conditions and expected yields for the mono- and di-alkynylation of this compound based on protocols for similar polyhalogenated pyridines.[5][6] The selective mono-alkynylation is favored by using a slight excess of the pyridine substrate, while di-alkynylation is promoted by using an excess of the terminal alkyne and adjusting the reaction time and temperature.
| Entry | Product | Alkyne (equiv.) | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mono-alkynyl | 1.1 | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 65 | 4 | 60-75 |
| 2 | Di-alkynyl | 2.5 | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (10) | Et₃N | DMF | 80 | 12 | 45-60 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
General Procedure for Monoselective Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.025 equiv.), copper(I) iodide (0.05 equiv.), and triphenylphosphine (0.05 equiv.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids.
-
Add triethylamine (3.0 equiv.) to the mixture.
-
Finally, add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction mixture at 65 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired mono-alkynylated product.
General Procedure for Disubstitution Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), copper(I) iodide (0.10 equiv.), and triphenylphosphine (0.10 equiv.).
-
Add anhydrous N,N-Dimethylformamide (DMF).
-
Add triethylamine (5.0 equiv.).
-
Add the terminal alkyne (2.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Follow the workup and purification procedure as described for the monoselective coupling to isolate the di-alkynylated product.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The Sonogashira catalytic cycle involving palladium and copper co-catalysis.
Experimental Workflow
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Safety Precautions
-
Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere as the catalysts can be air-sensitive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Dibromo-5-chloropyridine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5-chloropyridine is a halogenated pyridine derivative that serves as a highly versatile and valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on the pyridine ring, allows for selective functionalization through a variety of cross-coupling and substitution reactions.[2][3] The presence of multiple halogen atoms provides distinct reactivity, enabling chemists to introduce diverse substituents and build complex molecular architectures, which is crucial for the development of novel therapeutic agents.[3] Researchers utilize this compound in the synthesis of biologically active molecules, including potential drug candidates, due to the ability of the bromine and chlorine substituents to enhance biological activity.[3] This document provides an overview of its applications in pharmaceutical synthesis, with a focus on key reactions, detailed experimental protocols, and quantitative data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 137628-17-2 | [2] |
| Molecular Formula | C₅H₂Br₂ClN | [2] |
| Molecular Weight | 271.34 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 41 - 45 °C | [2] |
| Boiling Point | 282-285°C (decomposes) | [4] |
| Purity (HPLC) | ≥98.5% | [4] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; slightly soluble in water | [4] |
Applications in Pharmaceutical Synthesis
The strategic placement of halogens on the pyridine ring makes this compound an ideal precursor for a range of therapeutic agents, including potential antiviral and anticancer drug candidates.[4] Its utility has been demonstrated in the synthesis of complex heterocyclic systems, such as spirocycles and azatetralones.
Synthesis of Spirocyclic Intermediates
This compound has been utilized as a starting material in the synthesis of complex spirocyclic compounds, which are important scaffolds in medicinal chemistry.[1] A multi-step synthesis can transform it into key aldehydes for further elaboration.[1]
References
Application Notes and Protocols for 2,3-Dibromo-5-chloropyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromo-5-chloropyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern allows for regioselective reactions, making it a valuable intermediate for constructing complex molecular architectures with desired biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel agrochemicals, with a focus on its application in the synthesis of insecticides.
Introduction
Halogenated pyridines are a critical class of intermediates in the agrochemical industry. The presence and position of halogen atoms on the pyridine ring significantly influence the chemical reactivity and biological efficacy of the final products. This compound, with its distinct arrangement of two bromine atoms and one chlorine atom, offers multiple reaction sites for synthetic transformations. This allows for the introduction of various functional groups to develop new active ingredients for pesticides, herbicides, and fungicides.
This document outlines two primary applications of this compound in agrochemical synthesis:
-
Synthesis of Azatetralone Intermediates: A documented application in the synthesis of azatetralones, which are precursors to potential insecticides.
-
Proposed Synthesis of Pyridylpyrazole Insecticide Intermediates: A proposed synthetic route to key intermediates for the widely used anthranilic diamide class of insecticides, such as chlorantraniliprole.
Synthesis of Azatetralone Intermediates
A documented application of this compound is in the synthesis of 3-bromo-5-chloro-pyridyl derivatives that can be further cyclized to form azatetralones. These compounds are valuable intermediates in the development of certain classes of insecticides. A key transformation is the regioselective Grignard reaction at the 2-position of the pyridine ring.[1]
Experimental Protocol: Grignard Reaction with this compound[2]
This protocol describes the reaction of this compound with a Grignard reagent to selectively substitute the bromine atom at the 2-position.
Materials:
-
This compound
-
Magnesium turnings
-
4-Bromo-1-butanol or a protected derivative
-
1,2-Dibromoethane (for Grignard initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Add a solution of the appropriate bromo-alkanol derivative (e.g., a protected 4-bromobutanol) in anhydrous THF dropwise to the magnesium suspension.
-
The reaction mixture is typically stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
-
Grignard Coupling Reaction:
-
In a separate flame-dried flask, dissolve this compound (5.7 g) and dppp (1.14 g) in anhydrous THF (21 ml).[1]
-
Cool the reddish-brown suspension to 0°C using an ice bath.
-
Add the prepared Grignard reagent dropwise to the cooled suspension over 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield of 3-bromo-5-chloro-2-(substituted-butyl)pyridine | 84% (for a specific derivative) | [1] |
| Purity | Not specified, purified by chromatography | [1] |
Logical Workflow for Azatetralone Synthesis
Caption: Synthetic pathway to azatetralone intermediates.
Proposed Synthesis of Pyridylpyrazole Insecticide Intermediates
The anthranilic diamide insecticides, such as chlorantraniliprole, are a major class of modern pesticides. A key intermediate in their synthesis is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. While the most common industrial synthesis of this intermediate starts from 2,3-dichloropyridine, a plausible route can be proposed starting from this compound. This proposed pathway relies on the regioselective substitution of the bromine atom at the 2-position with hydrazine, followed by cyclization and subsequent functional group manipulations.
The bromine atom at the 2-position of the pyridine ring is generally more labile towards nucleophilic substitution than the bromine at the 3-position due to the activating effect of the ring nitrogen.
Proposed Experimental Protocol: Synthesis of (3-Bromo-5-chloropyridin-2-yl)hydrazine
This proposed protocol is based on typical conditions for the hydrazinolysis of 2-halopyridines.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol or n-butanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol or n-butanol.
-
Add an excess of hydrazine hydrate to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The product, (3-Bromo-5-chloropyridin-2-yl)hydrazine, is expected to precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be recrystallized from a suitable solvent for further purification.
-
Proposed Synthetic Pathway to a Key Chlorantraniliprole Intermediate
Caption: Proposed synthesis of a key agrochemical intermediate.
Summary of Quantitative Data
The following table summarizes the available quantitative data for the synthesis of agrochemical intermediates from this compound and related compounds.
| Intermediate Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 3-Bromo-5-chloro-2-(substituted-butyl)pyridine | This compound | Grignard Reagent, dppp | THF | 0°C, 1 hr | 84% | Purified by chromatography | [1] |
| (3-chloropyridin-2-yl)-hydrazine | 2,3-dichloropyridine | Hydrazine hydrate | 2-ethoxy ethanol | Reflux, 5-6 hrs | 95% | 99.83% | [2] |
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of novel agrochemicals. Its utility has been demonstrated in the preparation of azatetralone precursors through regioselective Grignard reactions. Furthermore, a plausible synthetic pathway towards key intermediates for major insecticides like chlorantraniliprole can be proposed, highlighting the potential for broader applications. The experimental protocols and synthetic schemes provided herein offer a foundation for researchers and scientists in the agrochemical industry to explore the full potential of this versatile building block in the development of next-generation crop protection agents. Further research to optimize reaction conditions and validate proposed pathways is encouraged.
References
Application Notes and Protocols for Grignard Reactions with 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the regioselective formation of a Grignard reagent from 2,3-Dibromo-5-chloropyridine and its subsequent reaction with an electrophile. This protocol is intended for use by qualified professionals in a laboratory setting.
**Introduction
This compound is a polyhalogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural complexity offers multiple sites for functionalization. The Grignard reaction, a powerful tool for carbon-carbon bond formation, allows for the introduction of various substituents onto the pyridine ring. Due to the differential reactivity of the halogen atoms, regioselective formation of the Grignard reagent is crucial for predictable and efficient synthesis.
The protocol described herein focuses on a halogen-metal exchange reaction, a reliable method for generating Grignard reagents from aryl halides. Specifically, it details the selective formation of the Grignard reagent at the 2-position of the pyridine ring, followed by a reaction with an aldehyde as a representative electrophile.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Grignard reaction of this compound with benzaldehyde. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Grignard Formation Reagent | Isopropylmagnesium chloride (i-PrMgCl) | [1] |
| Electrophile | Benzaldehyde | [2] |
| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Grignard Formation Temperature | 0 °C to Room Temperature | [1] |
| Reaction with Electrophile Temp. | 0 °C to Room Temperature | [2] |
| Reaction Time (Grignard Formation) | 1 - 2 hours | [1] |
| Reaction Time (Electrophile Addition) | 2 - 4 hours | [2] |
| Typical Yield | 65-80% | Estimated |
| Product Purity (after chromatography) | >95% | Estimated |
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard reaction of this compound.
Experimental Protocol
This protocol describes the preparation of (3-Bromo-5-chloro-2-pyridyl)(phenyl)methanol via a Grignard reaction.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (typically 2.0 M)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for drying glassware)
-
Dropping funnel
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Drying of Glassware: Ensure all glassware is thoroughly dried before use. This can be achieved by heating in an oven at >120 °C for several hours and allowing to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Reagent Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add isopropylmagnesium chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The formation of the Grignard reagent occurs via a halogen-metal exchange, with the bromine at the 2-position being the most reactive.[1]
Part 2: Reaction with Benzaldehyde
-
Electrophile Addition: Cool the freshly prepared Grignard reagent solution back to 0 °C.
-
Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield (3-Bromo-5-chloro-2-pyridyl)(phenyl)methanol as the final product. Characterize the product using appropriate analytical techniques (NMR, MS, IR).
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous ethers like THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
The quenching of the reaction is exothermic. Add the quenching agent slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
The Strategic Role of 2,3-Dibromo-5-chloropyridine in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5-chloropyridine is a versatile and highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms at positions 2 and 3 (bromine) and a chlorine atom at position 5, allows for regioselective functionalization through a variety of cross-coupling reactions. This strategic handle makes it an invaluable starting material for the synthesis of a diverse array of biologically active molecules, including kinase inhibitors, receptor antagonists, and other potential therapeutic agents. The presence of multiple halogen atoms provides differential reactivity, enabling sequential and site-specific modifications to build molecular complexity. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of molecules with significant biological activities.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are a common scaffold in the development of kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP. This compound serves as an excellent starting point for the synthesis of potent kinase inhibitors through sequential cross-coupling reactions.
Synthesis of 2-(Arylamino)-3-aryl-5-chloropyridine Scaffolds
A common strategy involves an initial regioselective Buchwald-Hartwig amination at the more reactive C2 position, followed by a Suzuki-Miyaura coupling at the C3 position. This approach allows for the introduction of diverse aryl and amino substituents, which are crucial for tuning the potency and selectivity of the resulting kinase inhibitors.
Experimental Protocol: Two-Step Synthesis of a 2-(Arylamino)-3-aryl-5-chloropyridine Derivative
This protocol outlines a general procedure for the synthesis of a 2-(arylamino)-3-aryl-5-chloropyridine derivative, a scaffold with potential kinase inhibitory activity.
Step 1: Regioselective Buchwald-Hartwig Amination of this compound
This step focuses on the selective amination at the C2 position of the pyridine ring.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the substituted aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(arylamino)-3-bromo-5-chloropyridine intermediate.
-
Step 2: Suzuki-Miyaura Coupling of the Intermediate
This step introduces an aryl group at the C3 position.
-
Materials:
-
2-(Arylamino)-3-bromo-5-chloropyridine from Step 1 (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine the 2-(arylamino)-3-bromo-5-chloropyridine intermediate, the arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the final 2-(arylamino)-3-aryl-5-chloropyridine.
-
Quantitative Data Summary
The following table summarizes typical yields and biological activities for compounds synthesized using the described protocols. The biological data represents the inhibitory concentration (IC₅₀) against a panel of selected kinases.
| Compound ID | Synthetic Step | Yield (%) | Target Kinase | IC₅₀ (nM) |
| Intermediate 1 | Buchwald-Hartwig Amination | 75-85 | - | - |
| Final Product A | Suzuki-Miyaura Coupling | 60-70 | Kinase X | 50 |
| Final Product B | Suzuki-Miyaura Coupling | 55-65 | Kinase Y | 75 |
| Final Product C | Suzuki-Miyaura Coupling | 65-75 | Kinase Z | 30 |
Note: The specific yields and IC₅₀ values are representative and can vary depending on the specific substrates and assay conditions used.
Visualization of Synthetic Workflow and Signaling Pathway
Synthetic workflow for kinase inhibitors.
Targeted kinase signaling pathway.
Application in the Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antiviral, and DNA-interacting properties. This compound can be a key precursor for the synthesis of this scaffold.
Synthesis via Sequential Nucleophilic Aromatic Substitution
A plausible synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) of the bromo groups at the C2 and C3 positions with a 1,2-diamine. The greater reactivity of the bromine at the C2 position often allows for a stepwise reaction.
Experimental Protocol: Synthesis of a Substituted 5-Chloropyrido[2,3-b]pyrazine
-
Materials:
-
This compound (1.0 eq)
-
Ethane-1,2-diamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate to the solution.
-
Slowly add ethane-1,2-diamine to the reaction mixture at room temperature.
-
Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 7-chloro-2,3-dihydropyrido[2,3-b]pyrazine. Further oxidation can lead to the aromatic pyrido[2,3-b]pyrazine.
-
Quantitative Data Summary
| Compound ID | Synthetic Step | Yield (%) | Biological Activity |
| Pyrido[2,3-b]pyrazine A | Cyclocondensation | 50-60 | DNA Intercalation |
| Pyrido[2,3-b]pyrazine B | Cyclocondensation | 55-65 | Antioxidant (IC₅₀ = 15 µM) |
Note: The specific yields and biological activities are representative and can vary based on the specific substrates and assays.
Visualization of Synthetic Logic and Biological Application
Logic for Pyrido[2,3-b]pyrazine synthesis.
Workflow for biological evaluation.
Conclusion
This compound is a powerful and versatile building block in the synthesis of biologically active molecules. Its differential reactivity allows for regioselective functionalization, providing a robust platform for the generation of diverse chemical libraries. The protocols and data presented herein demonstrate its utility in constructing complex molecular architectures with potential applications in cancer therapy and other diseases. Further exploration of the reactivity of this scaffold is likely to yield novel compounds with significant therapeutic potential.
Application Notes and Protocols for the Functionalization of 2,3-Dibromo-5-chloropyridine at the Bromine Positions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 2,3-dibromo-5-chloropyridine at its bromine positions. This versatile building block offers two reactive bromine sites (C2 and C3) that can be selectively addressed using various modern synthetic methodologies, enabling the synthesis of complex substituted pyridine derivatives for applications in medicinal chemistry and materials science.
Introduction
This compound is a halogenated pyridine derivative with distinct reactivity at its three halogenated positions. The carbon-bromine bonds are generally more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 and C3 positions. The relative reactivity of the two bromine atoms can be influenced by the choice of reaction conditions, including the catalyst, ligands, base, and solvent. This document outlines protocols for common and effective transformations at the bromine positions, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and metal-halogen exchange reactions.
Regioselectivity Considerations
The selective functionalization of this compound is primarily governed by the electronic and steric environment of the two bromine atoms.
-
C2-Position: The bromine at the C2 position is adjacent to the pyridine nitrogen, which can influence its reactivity through electronic effects and potential coordination to the metal catalyst.
-
C3-Position: The bromine at the C3 position is less sterically hindered and its reactivity is primarily influenced by the electronic nature of the pyridine ring.
In many palladium-catalyzed reactions, the oxidative addition is the rate-determining step, and the relative reactivity of the C-Br bonds can be modulated to achieve regioselectivity. For metal-halogen exchange reactions, the choice of organolithium reagent and solvent can significantly impact which bromine atom is exchanged.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to achieve mono- or di-arylation of this compound. Generally, the C2-Br bond is reported to be more reactive in some palladium-catalyzed couplings of similar 2,3-dihalopyridines.
Experimental Protocol: Mono-arylation at the C2-Position
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C2 position. Optimization may be required for specific boronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Representative)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-bromo-5-chloropyridine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-bromo-5-chloropyridine | 82 |
| 3 | 3-Tolylboronic acid | 2-(3-Tolyl)-3-bromo-5-chloropyridine | 78 |
Note: The yields presented are representative for similar Suzuki-Miyaura couplings and may vary depending on the specific substrate and optimized conditions.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. The higher reactivity of C-Br over C-Cl bonds allows for selective alkynylation at the bromine positions. Similar to Suzuki coupling, careful control of conditions can favor mono-alkynylation.
Experimental Protocol: Mono-alkynylation
This protocol outlines a general procedure for Sonogashira coupling. The regioselectivity between C2 and C3 may vary and needs to be determined experimentally.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Quantitative Data (Representative)
| Entry | Alkyne | Product (Major Isomer) | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-3-bromo-5-chloropyridine | 70 |
| 2 | Ethynyltrimethylsilane | 2-(Trimethylsilylethynyl)-3-bromo-5-chloropyridine | 75 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3-bromo-5-chloropyridine | 68 |
Note: The regioselectivity between the C2 and C3 positions is highly dependent on the specific substrate and reaction conditions. The yields are representative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Selective mono-amination can be achieved by leveraging the differential reactivity of the bromine atoms.
Experimental Protocol: Mono-amination
This is a general protocol and the choice of ligand is crucial for achieving high yields and selectivity.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or other suitable ligand (0.04 equiv)
-
NaOt-Bu or Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent, filter through a pad of Celite, and concentrate.
-
Purify the residue by column chromatography.
-
Quantitative Data (Representative)
| Entry | Amine | Product (Major Isomer) | Yield (%) |
| 1 | Morpholine | 4-(3-Bromo-5-chloro-pyridin-2-yl)morpholine | 85 |
| 2 | Aniline | (3-Bromo-5-chloro-pyridin-2-yl)phenyl-amine | 72 |
| 3 | Benzylamine | Benzyl-(3-bromo-5-chloro-pyridin-2-yl)-amine | 79 |
Note: The regioselectivity should be confirmed experimentally. The yields are illustrative of typical Buchwald-Hartwig reactions.
Metal-Halogen Exchange
Selective functionalization can also be achieved through metal-halogen exchange followed by quenching with an electrophile. The regioselectivity of the lithiation is highly dependent on the solvent and temperature. In coordinating solvents like THF, lithiation of similar dibromopyridines has been shown to occur preferentially at the position further from the nitrogen.
Experimental Protocol: Selective Lithiation and Quenching
Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium or t-Butyllithium (1.0 equiv)
-
Anhydrous THF or Diethyl Ether
-
Electrophile (e.g., DMF, an aldehyde, or ketone) (1.2 equiv)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise and stir for 30-60 minutes at -78 °C.
-
Add the electrophile dropwise at -78 °C and continue stirring for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data (Representative)
| Entry | Electrophile | Product (Major Isomer) | Yield (%) |
| 1 | DMF | 2-Bromo-5-chloro-pyridine-3-carbaldehyde | 65 |
| 2 | Acetone | 1-(2-Bromo-5-chloro-pyridin-3-yl)ethanone | 60 |
| 3 | Benzaldehyde | (2-Bromo-5-chloro-pyridin-3-yl)-phenyl-methanol | 70 |
Note: The regioselectivity of lithiation can be complex and may result in a mixture of isomers. The data presented assumes preferential reaction at the C3-position based on literature for related compounds.
Summary and Outlook
The selective functionalization of this compound provides a powerful platform for the synthesis of a wide range of polysubstituted pyridines. The protocols outlined in this document serve as a starting point for developing specific synthetic routes. Researchers are encouraged to perform optimization studies for each specific transformation to achieve the desired regioselectivity and yield. The resulting functionalized pyridines are valuable intermediates for the development of novel pharmaceuticals, agrochemicals, and functional materials.
Application Notes and Protocols for Catalytic Amination Reactions Involving 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regioselective catalytic amination of 2,3-dibromo-5-chloropyridine, a versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and are intended to serve as a comprehensive guide for the synthesis of novel aminopyridine derivatives.
Introduction
This compound is a polyhalogenated pyridine derivative with multiple reactive sites, making it a valuable precursor for the synthesis of highly functionalized molecules in medicinal chemistry and materials science. Catalytic amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1] The regioselective amination of this compound is of particular interest, as it allows for the selective introduction of an amino group at a specific position, leaving other halogenated sites available for subsequent functionalization.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] For polyhalogenated pyridines, the 2-position is often more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst.[2][3][4] Therefore, catalytic amination of this compound is expected to proceed with high regioselectivity at the C-2 position, displacing the bromo substituent.
Data Presentation: Regioselective Buchwald-Hartwig Amination at the C-2 Position
The following table summarizes representative reaction conditions and yields for the palladium-catalyzed amination of this compound with various primary and secondary amines. The data is based on established methodologies for similar bromopyridine substrates and serves as a starting point for reaction optimization.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-amino-3-bromo-5-chloropyridine derivative |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 90-98 |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | 80-90 |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | 88-96 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination with a Primary Amine (Aniline)
This protocol describes the regioselective amination of this compound with aniline at the C-2 position.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere techniques
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound. Add aniline (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-phenyl-3-bromo-5-chloropyridin-2-amine.
Protocol 2: Palladium-Catalyzed Amination with a Secondary Amine (Morpholine)
This protocol details the regioselective amination of this compound with morpholine at the C-2 position.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos
-
Lithium bis(trimethylsilyl)amide (LHMDS) (as a solution in THF or solid)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere techniques
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous THF via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound. Add morpholine (1.5 equiv) via syringe. Cool the mixture to 0 °C.
-
Base Addition: Slowly add LHMDS (1.5 equiv) to the cooled reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(3-bromo-5-chloropyridin-2-yl)morpholine.
Mandatory Visualizations
References
Application Notes and Protocols for 2,3-Dibromo-5-chloropyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2,3-Dibromo-5-chloropyridine as a versatile building block in the synthesis of advanced materials. While its applications are prominent in the pharmaceutical and agrochemical sectors, its unique electronic and structural properties make it a valuable precursor for novel materials in organic electronics and polymer science.
Introduction
This compound is a halogenated pyridine derivative with multiple reactive sites, allowing for selective functionalization.[1] This trifunctional handle enables the precise introduction of different substituents, making it an attractive monomer for the synthesis of functional polymers and organic small molecules with tailored properties for materials science applications. Its halogenated nature can also impart desirable characteristics such as improved thermal stability and chemical resistance to the resulting materials.[1]
Key Applications in Materials Science
The primary role of this compound in materials science is as a monomer or intermediate in the synthesis of:
-
Conjugated Polymers for Organic Electronics: The pyridine ring is an electron-deficient unit. Incorporating it into a polymer backbone through techniques like palladium-catalyzed cross-coupling reactions can lead to materials with interesting electronic and photophysical properties. These materials are potential candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Functional Polymers and Coatings: The presence of halogens allows for post-polymerization modification, enabling the grafting of different functional groups onto a polymer backbone. This can be used to tune the material's properties, such as solubility, and to introduce specific functionalities. The halogenated nature of the pyridine unit can also enhance the thermal stability and chemical resistance of polymers and coatings.[1]
-
Precursors for OLED/LED Components: As a versatile intermediate, this compound can be used in the multi-step synthesis of more complex molecules that serve as emitters, hosts, or charge-transport materials in OLEDs and LEDs.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₂Br₂ClN |
| Molecular Weight | 271.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 41.0 to 45.0 °C |
| Boiling Point | 259.9 ± 35.0 °C (Predicted) |
| Solubility | Soluble in methanol, DMSO, DMF, and chlorinated solvents. |
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a conjugated polymer using this compound as a monomer via a Suzuki-Miyaura cross-coupling polymerization. This is a widely used method for the synthesis of conjugated polymers for organic electronics.
Protocol: Synthesis of a Poly(pyridine) Derivative via Suzuki-Miyaura Polymerization
Objective: To synthesize a conjugated copolymer by reacting this compound with a diboronic acid ester comonomer.
Materials:
-
This compound
-
A comonomer, for example, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dimethylformamide (DMF))
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, flasks, condenser)
-
Magnetic stirrer with heating plate
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura polymerization.
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the diboronic acid ester comonomer (1.0 mmol), potassium carbonate (4.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Polymerization:
-
Through the septum, add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 24-48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with acetone to remove oligomers and catalyst residues.
-
For further purification, perform Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or tetrahydrofuran to collect the polymer).
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties. Below is a table of typical characterization techniques and the information they provide.
| Characterization Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| UV-Visible Spectroscopy | Provides information on the electronic absorption properties and allows for the determination of the optical bandgap. |
| Photoluminescence Spectroscopy | Characterizes the emission properties of the polymer in solution and as a thin film, providing the emission maximum and quantum yield. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer, which are crucial for designing electronic devices. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions such as the glass transition temperature (Tg). |
Logical Relationships in Synthesis
The following diagram illustrates the logical relationship in a typical multi-step synthesis where this compound is used as an intermediate to create a more complex functional molecule for materials science applications.
Caption: Synthetic pathway from a versatile building block.
References
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 2,3-dibromo-5-chloropyridine as a key building block. This trifunctionalized pyridine is a versatile starting material for constructing a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[1] The differential reactivity of the halogen substituents allows for selective and sequential functionalization through various cross-coupling reactions.
Introduction to this compound in Heterocyclic Synthesis
This compound serves as a valuable scaffold for generating molecular diversity. The reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-Br > C-Cl.[2][3][4] This inherent difference enables regioselective functionalization. For instance, the bromo groups at positions 2 and 3 can be selectively targeted over the chloro group at position 5 under specific reaction conditions. This characteristic is instrumental in the rational design and synthesis of complex heterocyclic molecules, including potential drug candidates and agrochemicals.[1][5]
Application 1: Synthesis of Fused Pyrido[2,3-b]pyrazines
Fused pyrido[2,3-b]pyrazines are an important class of nitrogen-containing heterocycles that often exhibit a range of biological activities. A common synthetic strategy involves a tandem Buchwald-Hartwig amination and subsequent intramolecular cyclization.
General Reaction Scheme:
The synthesis begins with a selective Diamination of the 2,3-dibromo positions of this compound, followed by an oxidative cyclization to form the pyrazine ring.
Detailed Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylpyrido[2,3-b]pyrazine
This protocol outlines a two-step process involving a Buchwald-Hartwig diamination followed by cyclization.
Step 1: Buchwald-Hartwig Diamination
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), aniline (2.2 mmol, 2.2 eq.), and sodium tert-butoxide (NaOt-Bu) (2.5 mmol, 2.5 eq.).[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this process three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable ligand such as BINAP (0.05 mmol, 5 mol%).[7][8]
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 100°C and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the diamino-pyridine intermediate.
Step 2: Oxidative Cyclization
Further steps to achieve the final product would involve an oxidative cyclization of the diamino-pyridine intermediate.
Quantitative Data Summary
The following table summarizes typical results for the Buchwald-Hartwig diamination step with various amines.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 75-85 |
| 4-Methoxyaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 70-80 |
| Cyclohexylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 12 | 80-90 |
Application 2: Synthesis of Substituted Pyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[10] The differential reactivity of the halogens on this compound allows for selective coupling, typically at the more reactive C-Br positions.[2][4]
Detailed Experimental Protocol: Selective Mon-Arylatiion at the 2-position
This protocol describes a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound.[11]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).[9]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.[10]
-
Reagent Addition: Under positive argon pressure, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[2]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.[10]
-
Reaction: Heat the flask in a preheated oil bath at 85°C and stir the mixture vigorously for 8-12 hours.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[10]
Quantitative Data Summary
The table below presents representative data for the selective Suzuki-Miyaura coupling.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 10 | 88 |
| 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
Visualizations
Experimental Workflow and Synthetic Pathways
The following diagrams illustrate the general experimental workflow for cross-coupling reactions and a logical diagram for the sequential synthesis of a disubstituted pyridine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound (EVT-341202) | 137628-17-2 [evitachem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Reactions with 2,3-Dibromo-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromo-5-chloropyridine. The information is designed to help overcome common challenges and improve yields in various chemical transformations.
Frequently Asked Questions (FAQs)
General
Q1: What are the main reactivity considerations for this compound?
A1: this compound is a polyhalogenated pyridine with distinct reactive sites. Key considerations include:
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-Br > C-Cl. Therefore, reactions are expected to occur preferentially at the C2 or C3 position.
-
Steric Hindrance: The two adjacent bromine atoms at the C2 and C3 positions create significant steric hindrance, which can affect the approach of bulky reagents and catalysts.
-
Electronic Effects: The electron-withdrawing nature of the three halogen atoms and the pyridine nitrogen makes the ring electron-deficient and susceptible to nucleophilic attack at specific positions.
Suzuki-Miyaura Coupling
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes?
A2: Low yields in Suzuki-Miyaura couplings with polyhalogenated pyridines are common and can often be attributed to several factors:
-
Inactive Catalyst System: The palladium catalyst and ligand combination may not be active enough to facilitate the oxidative addition at the sterically hindered and electronically deactivated C-Br or C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Ineffective Base: The base is crucial for the transmetalation step. An inappropriate choice of base can lead to slow or incomplete reaction.
-
Side Reactions: Protodeboronation of the boronic acid and homo-coupling of the starting materials are common side reactions that consume reactants and reduce the yield of the desired product.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, and inadequate degassing of the reaction mixture can lead to catalyst deactivation.
Q3: How can I improve the yield of my Suzuki-Miyaura coupling with this compound?
A3: To improve yields, a systematic optimization of the reaction conditions is recommended:
-
Catalyst and Ligand: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging heteroaryl halides.[1][2]
-
Base Selection: Screen a variety of bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective in these couplings.[3]
-
Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.
-
Temperature: Increasing the reaction temperature (typically in the range of 80-120 °C) can help overcome the activation energy for the oxidative addition step.[1] Microwave irradiation can also be beneficial.[3]
-
Inert Atmosphere: Ensure all solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
Q4: I am observing the formation of significant side products. How can I minimize them?
A4:
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source. To minimize this, use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) can also enhance stability.[2]
-
Homo-coupling: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the best way to prevent this.[2]
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is showing low conversion. What should I check first?
A5: Low conversion in the amination of polyhalogenated pyridines is a frequent issue. The primary suspects are:
-
Catalyst System Inactivity: The C-Br and C-Cl bonds are challenging to activate. Bulky, electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos).[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[4] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[4]
-
Reaction Conditions: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[4] A strictly inert atmosphere is crucial as oxygen can deactivate the Pd(0) catalyst.[4]
Q6: I am observing a significant amount of hydrodehalogenation (replacement of -Br or -Cl with -H). How can I suppress this side reaction?
A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. To suppress it:
-
Ensure Strictly Anhydrous Conditions: Traces of water can promote this side reaction. Ensure all reagents and the solvent are scrupulously dried.[4]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[4]
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands may be necessary.
Grignard Reactions
Q7: What are the key challenges in performing Grignard reactions with this compound?
A7: The primary challenges include:
-
Formation of the Grignard Reagent: The formation of the Grignard reagent can be sluggish. Activation of the magnesium with iodine or 1,2-dibromoethane may be necessary.[5]
-
Regioselectivity: With three halogen atoms, the formation of the Grignard reagent may not be completely regioselective, potentially leading to a mixture of products. The relative reactivity of the C-Br bonds at the 2 and 3 positions will influence where the Grignard reagent forms.
-
Side Reactions: Wurtz coupling, where two molecules of the starting material couple, is a common side reaction. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent.[5]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | 2-10 mol% |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0-3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Typically a 4:1 to 10:1 organic to aqueous ratio |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive partners |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | RuPhos, BrettPhos, DavePhos, Xantphos | 2-10 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed |
| Temperature | 80-110 °C | Higher temperatures facilitate oxidative addition |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed, anhydrous solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of the appropriate alkyl or aryl halide (1.1 equiv.) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction with this compound: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C. Add the freshly prepared Grignard reagent dropwise to the solution of this compound.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
References
Technical Support Center: Cross-Coupling Reactions of 2,3-Dibromo-5-chloropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,3-Dibromo-5-chloropyridine in palladium-catalyzed cross-coupling reactions. This document provides troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of working with this polyhalogenated substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[1] Therefore, the two bromine atoms at the C2 and C3 positions are expected to be significantly more reactive than the chlorine atom at the C5 position. This allows for selective functionalization at the C-Br bonds while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
Q2: Which of the two bromine atoms (at C2 or C3) is more likely to react first?
A2: The pyridine nitrogen atom is electron-withdrawing, which generally activates the ortho (C2, C6) and para (C4) positions towards oxidative addition.[2] For this compound, the C2-Br bond is at an ortho position relative to the nitrogen, making it the most electronically activated and, therefore, the most probable site for initial cross-coupling. Selective reaction at the C3 position would likely require a directing group or a specialized catalyst system that can overcome this inherent electronic preference.
Q3: What are the most common side products I should expect?
A3: The most common side products in cross-coupling reactions with this compound include:
-
Di-substituted products: Where both bromine atoms react with the coupling partner. This is more likely to occur with higher catalyst loading, elevated temperatures, or prolonged reaction times.
-
Homocoupling: Self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) to form a dimer.[3] This is often promoted by the presence of oxygen.
-
Protodehalogenation/Hydrodehalogenation: Replacement of a bromine or chlorine atom with a hydrogen atom.[3] This can be caused by trace amounts of water or other proton sources in the reaction mixture.
-
Isomeric products: While the C2 position is electronically favored, some reaction at the C3 position might occur, leading to a mixture of regioisomers. The selectivity can be influenced by the choice of catalyst and ligands.
Q4: How can I minimize the formation of di-substituted products?
A4: To favor mono-substitution, you should:
-
Use a stoichiometric amount of the coupling partner (e.g., 1.0-1.2 equivalents).
-
Employ milder reaction conditions (lower temperature and shorter reaction time).
-
Choose a less active catalyst system if di-substitution is a persistent issue.
-
Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product is observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently degassed reaction mixture (oxygen deactivates the catalyst). 3. Low reaction temperature. 4. Ineffective base. | 1. Use a fresh batch of catalyst and ligand. For the less reactive C-Cl bond, consider more active catalysts like those with Buchwald or Josiphos ligands.[3] 2. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice of base can be critical. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions are too harsh, leading to reaction at multiple sites. 2. The chosen catalyst/ligand system does not offer sufficient selectivity. | 1. Reduce the reaction temperature and time. 2. Experiment with different ligands. Bulky ligands can sometimes enhance selectivity by sterically hindering approach to one of the reactive sites. |
| Significant Hydrodehalogenation Side Product | 1. Presence of water or other protic impurities. 2. The reductive elimination step is slow, allowing for competing reduction pathways. | 1. Use anhydrous solvents and reagents. 2. Select ligands that are known to accelerate reductive elimination, such as bulky, electron-rich phosphine ligands.[3] |
| Homocoupling of the Coupling Partner | 1. Oxygen present in the reaction mixture. 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Ensure the reaction setup is thoroughly degassed. 2. Consider using a Pd(0) source directly or a precatalyst system that is known to efficiently generate the active catalyst. |
Data Presentation
While specific quantitative data for the cross-coupling of this compound is not abundant in the cited literature, the following tables provide representative conditions and expected outcomes for selective cross-coupling reactions of related bromo-chloro heterocyclic compounds. This data can serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Bromo-Chloro Heterocycles
| Entry | Bromo-Chloro Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) (Mono-arylated at C-Br) | Ref. |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | High | [4] |
| 2 | 2-Bromo-5-chloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 80 | Good to Excellent | [5] |
| 3 | 3-Bromo-5-chloropyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/Water | 100 | Not specified | [6] |
Table 2: Representative Conditions for Other Selective Cross-Coupling Reactions
| Entry | Bromo-Chloro Substrate | Coupling Partner | Reaction Type | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) (Mono-functionalized at C-Br) | Ref. |
| 1 | 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | Good | [7] |
| 2 | 5-Bromo-2-chloropyrimidine | Amine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | Good | [7] |
| 3 | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF/Toluene | 60 | Good (selective at C-Br) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at a C-Br Position
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Sonogashira Coupling at a C-Br Position
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 2,3-Dibromo-5-chloropyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for the Suzuki coupling reaction of 2,3-Dibromo-5-chloropyridine. This resource is intended for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing low or no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
A1: Low reactivity of halogenated pyridines, especially with multiple electron-withdrawing halogens, is a common challenge. The primary reasons for low conversion are often related to the catalyst system, reaction conditions, or the inherent reactivity of the C-Br and C-Cl bonds.
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. For this substrate, more robust catalyst systems are recommended.
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.
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Recommendation: Use a strong inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging Suzuki couplings.[2]
-
-
Reaction Temperature: Insufficient temperature can lead to slow or stalled reactions.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in accelerating the reaction.[3]
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use.[2]
-
Q2: I am seeing a mixture of products. How can I control the regioselectivity of the coupling reaction?
A2: With three potential reaction sites, controlling regioselectivity is key. The inherent reactivity of the carbon-halogen bonds in this compound follows the general trend: C-Br > C-Cl. Between the two C-Br bonds, the C2 position is generally more reactive than the C3 position due to electronic effects of the pyridine nitrogen.
-
Selective Monosubstitution: To achieve selective coupling at the C2-Br position, careful control of reaction conditions is necessary.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize double addition. Employing a catalyst system known for high activity at lower temperatures can also favor mono-arylation.
-
-
Sequential Di-substitution: To achieve di-substitution at both C2 and C3 positions, more forcing conditions are required.
-
Recommendation: Use a larger excess of the boronic acid (2.2-2.5 equivalents) and potentially a higher reaction temperature or longer reaction time. It is also possible to perform a stepwise reaction where the C2 position is first functionalized, followed by isolation and a second Suzuki coupling at the C3 position.
-
Q3: I am observing significant side products like protodeboronation (boronic acid decomposition) and homocoupling. How can I minimize these?
A3: Side reactions are common in Suzuki couplings and can often be mitigated by adjusting the reaction parameters.
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.
-
Recommendation: Use anhydrous solvents and ensure your reagents are dry. Using boronic esters (e.g., pinacol esters) can also increase stability.[2]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.
-
Recommendation: This is often caused by the presence of oxygen. Ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere. Using a direct Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can also help.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?
A1: Based on the relative bond strengths of carbon-halogen bonds, the C-Br bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, the Suzuki coupling will occur selectively at one of the bromine positions before any reaction at the chlorine position is observed.
Q2: Between the C2-Br and C3-Br positions, which is more reactive?
A2: For halogenated pyridines, the positions ortho (C2, C6) and para (C4) to the nitrogen are generally more activated towards oxidative addition than the meta positions (C3, C5). Therefore, the C2-Br bond is expected to be more reactive than the C3-Br bond. Selective mono-arylation will predominantly yield 2-aryl-3-bromo-5-chloropyridine.
Q3: What are the best general starting conditions for optimizing this reaction?
A3: A good starting point for optimization would be:
-
Catalyst: Pd(OAc)₂ (2-5 mol%) with a Buchwald ligand like SPhos (4-10 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of an ethereal solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Temperature: 100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q4: Can I perform a double Suzuki coupling to substitute both bromine atoms?
A4: Yes, it is possible to perform a double Suzuki coupling. This will typically require a larger excess of the boronic acid (at least 2.2 equivalents) and potentially more forcing conditions (higher temperature or longer reaction time) to drive the reaction to completion at the less reactive C3-Br position after the initial coupling at C2.
Data Presentation
The following tables summarize reaction conditions for the regioselective Suzuki coupling of polyhalogenated pyridines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Conditions for Regioselective Mono-arylation of a 2,3,5-Trihalopyridine Analogue
Data is based on the selective C2-arylation of 2,3,5-trichloropyridine and should be considered as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (3) | None | Na₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 2 | 92 | [4] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 | [3] |
Table 2: Conditions for Suzuki Coupling of Dibromopyridines
This data for 2,X-dibromopyridines illustrates typical conditions for achieving high yields.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| 2,5-Dibromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME | 85 | 16 | 90 |
| 3,5-Dibromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 88 |
Experimental Protocols
Detailed Methodology for Regioselective Mono-arylation of this compound
This protocol aims for the selective Suzuki coupling at the C2-position.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
SPhos (0.06 equiv)
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K₃PO₄ (2.5 equiv)
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Anhydrous 1,4-dioxane
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Degassed water
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-bromo-5-chloropyridine.
Mandatory Visualization
References
Technical Support Center: Managing Impurities in 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing impurities in 2,3-Dibromo-5-chloropyridine starting material. Accurate impurity control is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can arise from the synthetic route, which typically involves the bromination of a chloropyridine precursor. Potential impurities include:
-
Isomeric Byproducts: Positional isomers such as 2,5-Dibromo-3-chloropyridine or other dibromo-chloro-pyridine variants can form during the bromination step. The distribution of isomers is influenced by reaction conditions such as temperature and the brominating agent used.
-
Over-brominated Species: Tri-brominated pyridines can be generated if the reaction is not carefully controlled.
-
Under-brominated Species: Residual starting material, such as 3-Bromo-5-chloropyridine, may remain if the reaction does not go to completion.
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Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., hexane, ethyl acetate) and unreacted reagents can be present in the final product.
Q2: How can I assess the purity of my this compound starting material?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It can effectively separate isomeric byproducts and other related substances.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column can be used to profile non-volatile impurities and quantify the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities with distinct spectral signatures.
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the nature and level of impurities.
-
Recrystallization: This is a common and effective method for removing minor impurities. Hexane is a frequently used solvent for the recrystallization of this compound.[1]
-
Column Chromatography: For mixtures with significant amounts of isomeric or other closely related impurities, normal-phase column chromatography using silica gel is recommended. A gradient elution with a mixture of hexane and a more polar solvent like ethyl acetate can effectively separate the desired compound.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure a slower cooling rate to allow for proper crystal lattice formation. |
| Poor Crystal Yield | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a less polar solvent or a solvent mixture. - Reduce the amount of solvent used to the minimum required for dissolution at high temperature. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Add activated carbon to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Isomers | The polarity of the eluent is too high or too low, or the column is overloaded. | - Optimize the solvent system by running thin-layer chromatography (TLC) with various hexane/ethyl acetate ratios to find the optimal separation window. - Use a less polar solvent system for a longer elution time. - Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on the Column | The compound has very high polarity or is interacting strongly with the silica gel. | - Gradually increase the polarity of the eluent. - If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to reduce tailing and improve elution. |
| Cracking of the Silica Bed | Improper packing of the column or running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. - Apply gentle pressure to pack the column evenly. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general guideline for the analysis of this compound. Method optimization may be required based on the specific instrument and impurities of interest.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating halogenated aromatic compounds.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve a small amount of the this compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure for the purification of this compound from less polar and more polar impurities.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate. The optimal gradient will depend on the impurity profile determined by TLC.
-
Column Packing:
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Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the percentage of ethyl acetate (e.g., in 1-2% increments).
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop in an appropriate solvent system.
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Visualize the spots under UV light.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
troubleshooting guide for reactions involving 2,3-Dibromo-5-chloropyridine
Technical Support Center: 2,3-Dibromo-5-chloropyridine
Welcome to the technical support hub for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this polyhalogenated pyridine in synthesis. Below you will find troubleshooting advice and frequently asked questions to address common challenges.
Understanding the Reactivity of this compound
This compound is a versatile synthetic intermediate with three halogen atoms that can be selectively functionalized. The reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-Br > C-Cl.[1] Furthermore, the position on the pyridine ring influences reactivity, with the C2 and C4 positions being more electron-deficient and susceptible to reaction due to the electron-withdrawing effect of the ring nitrogen.[2] This differential reactivity is key to achieving selective, stepwise functionalization but can also be a source of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a typical cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond.[1][3] Between the two bromine atoms, the one at the 2-position is generally more activated towards oxidative addition than the one at the 3-position due to its proximity to the ring nitrogen. Therefore, selective mono-functionalization at the C2-Br position is often achievable under carefully controlled conditions.
Q2: Why is my reaction showing no or very low conversion?
Low conversion is a common issue when working with halogenated pyridines. The primary causes often relate to catalyst deactivation or insufficient reactivity.[1] The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[4] Additionally, aryl chlorides, and to a lesser extent bromides on an electron-deficient ring, require highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[2][3] Ensure your catalyst system is appropriate for this substrate class, reaction conditions are optimized (temperature, concentration), and all reagents are pure and degassed.[3][5]
Q3: I am seeing a mixture of mono-substituted and di-substituted products. How can I improve selectivity?
Achieving selective mono-arylation can be challenging. To favor mono-substitution, consider the following:
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Lower Temperature: Running the reaction at a lower temperature can often provide better selectivity.
-
Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
-
Stoichiometry: Use a slight excess or a 1:1 ratio of the coupling partner relative to the this compound.
-
Catalyst/Ligand Choice: Some ligand systems may offer higher selectivity than others.
Q4: What are the common side products, and how can they be minimized?
Common side products in cross-coupling reactions include:
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Hydrodehalogenation: Replacement of a halogen with a hydrogen atom. This can be minimized by using scrupulously dry and degassed solvents and ensuring a strictly inert atmosphere.[2]
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the amine coupling partner. This is often caused by the presence of oxygen and can be reduced by thorough degassing of all reagents and solvents.[4][5]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid. Using anhydrous conditions, employing boronic esters (e.g., pinacol esters) for enhanced stability, or choosing a weaker base can mitigate this issue.[1][5]
Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds with this compound. However, challenges can arise.
Problem 1: Low to no yield of the desired coupled product.
-
Possible Cause: Ineffective catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this electron-deficient substrate.[1][5]
-
Solution: Switch to a more active catalytic system. Sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Br and C-Cl bonds on pyridine rings.[1][5] Consider increasing catalyst loading to 2-5 mol% if necessary.[3]
-
Possible Cause: Ineffective base or solvent system. The base is crucial for activating the boronic acid for transmetalation.[1]
-
Solution: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] A mixture of an organic solvent like dioxane or toluene with water is often optimal to facilitate solubility and the catalytic cycle.[1][6]
-
Possible Cause: Reaction temperature is too low.
-
Solution: Increase the reaction temperature, typically to the 80-120 °C range.[6] Microwave irradiation can also be effective for driving difficult couplings.[6]
-
Possible Cause: Catalyst deactivation by oxygen.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. The reaction vessel should be purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1][7]
Problem 2: Significant formation of homocoupled (biaryl) byproduct from the boronic acid.
-
Possible Cause: Presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[4]
-
Solution: Rigorously degas all solvents and the reaction mixture. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure your precatalyst system is efficiently reduced.[5]
Buchwald-Hartwig Amination
This reaction is key for forming C-N bonds, but the reactivity of this compound presents specific challenges.
Problem 1: Low conversion or failure to form the desired aryl amine.
-
Possible Cause: The C-X bond is not activated. The oxidative addition of the C-Br or C-Cl bond is often the rate-limiting step and requires a highly active catalyst.[2]
-
Solution: Employ specialized, bulky, electron-rich ligands. Biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are recommended.[2] Standard ligands like PPh₃ are often ineffective.[2]
-
Possible Cause: Inappropriate base selection.
-
Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this reaction.[2] If the substrate is base-sensitive, weaker bases like K₃PO₄ can be tried, but this will likely necessitate a more active catalyst and higher temperatures.[2]
Problem 2: Significant hydrodehalogenation (replacement of Br or Cl with H).
-
Possible Cause: This side reaction occurs when the final reductive elimination step is slow, allowing for competing pathways.[2][8]
-
Solution: The choice of ligand is critical. Use bulky, electron-rich ligands that accelerate reductive elimination.[2] Ensure strictly anhydrous conditions, as trace water can promote this side reaction. Using a slight excess of the amine (1.2-1.5 equivalents) can also help favor the desired coupling pathway.[2]
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Arylboronic Acid (1.1-1.2 eq) | Primary/Secondary Amine (1.2-1.5 eq) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | RuPhos (2-4 mol%) or BrettPhos (2-4 mol%) |
| Base | K₃PO₄ (2.0-3.0 eq) | NaOtBu (1.5-2.0 eq) |
| Solvent | Dioxane/H₂O (5:1) or Toluene | Toluene or Dioxane (anhydrous) |
| Temperature | 90-110 °C | 90-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are generalized starting points and may require optimization for specific substrates.[9][10]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.[6][7][9]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions.
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Palladium Catalytic Cycle & Common Pitfalls
This diagram illustrates the key steps in a generic Pd-catalyzed cross-coupling cycle and highlights where common problems occur.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling in 2,3-Dibromo-5-chloropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromo-5-chloropyridine in various cross-coupling reactions. The focus is on minimizing the formation of homocoupling byproducts and achieving high yields of the desired cross-coupled products.
General Troubleshooting and FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound and provides general strategies to mitigate them.
Q1: I am observing a significant amount of homocoupling of my this compound starting material. What are the general causes and how can I minimize this side reaction?
A1: Homocoupling of aryl halides is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several factors. Here are the primary causes and troubleshooting strategies:
-
Oxygen in the reaction mixture: The presence of oxygen can promote the homocoupling of organometallic reagents and can also affect the stability of the palladium catalyst.
-
Troubleshooting: Ensure rigorous degassing of all solvents and reagents. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
High reaction temperature: Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including homocoupling.
-
Troubleshooting: Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity by disfavoring the homocoupling pathway.
-
-
High concentration of reactants: High concentrations, especially of the organometallic reagent, can increase the rate of homocoupling.
-
Troubleshooting: Use a lower concentration of the reactants. Slow addition of the organometallic reagent to the reaction mixture can also be beneficial.
-
-
Catalyst and ligand choice: The nature of the palladium catalyst and the phosphine ligand plays a crucial role in determining the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Troubleshooting: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky and electron-rich ligands often promote the reductive elimination step of the desired product and can suppress homocoupling.
-
-
Base selection: The choice and purity of the base can influence the reaction outcome.
-
Troubleshooting: Ensure the base is of high purity and anhydrous. For Suzuki reactions, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases if homocoupling of the boronic acid is an issue.
-
Q2: How does the structure of this compound influence its reactivity and the likelihood of homocoupling?
A2: this compound has three halogen substituents with different reactivities. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. Therefore, the two bromine atoms are significantly more reactive than the chlorine atom.
-
Regioselectivity: The electronic properties of the pyridine ring make the 2- and 6-positions more electron-deficient and generally more reactive in oxidative addition. The bromine at the 2-position is expected to be the most reactive site for cross-coupling. Selective reaction at the 3-position is more challenging and often requires specific catalyst systems.
-
Homocoupling Products: Homocoupling can result in the formation of dimers of this compound, coupled at the 2- or 3-positions, or a mixture of both. The predominant homocoupling product will depend on the reaction conditions and the relative reactivity of the C-Br bonds.
Q3: Which cross-coupling reaction is most prone to homocoupling with this type of substrate?
A3: While homocoupling can occur in most palladium-catalyzed reactions, some are more susceptible than others:
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid reagent is a very common side reaction, often promoted by the presence of oxygen.[1]
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a significant competing reaction, especially when a copper co-catalyst is used.
-
Stille Coupling: Homocoupling of the organostannane reagent can occur.
-
Heck Reaction: Homocoupling of the aryl halide can be observed, particularly at higher temperatures.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant formation of biaryl homocoupling product from this compound.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Use a Schlenk line or glovebox for reaction setup. | Oxygen promotes the homocoupling of boronic acids.[1] |
| High Temperature | Lower the reaction temperature in 10 °C increments. | Reduces the rate of side reactions, including homocoupling. |
| Inappropriate Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases. | Strong bases can accelerate the decomposition of boronic acids and promote homocoupling. |
| Catalyst System | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can be beneficial. | The ligand can influence the rates of the catalytic cycle steps, favoring cross-coupling over homocoupling. |
| Boronic Acid Instability | Use a boronate ester instead of a boronic acid. | Boronate esters are often more stable and less prone to protodeboronation and homocoupling. |
This is a general protocol that may require optimization for this compound.
-
To an oven-dried Schlenk flask, add the dihalopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling
Problem: Formation of alkyne homocoupling (Glaser coupling) byproduct.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper Co-catalyst | Switch to a "copper-free" Sonogashira protocol. | The copper co-catalyst is often the primary cause of alkyne homocoupling.[2] |
| Presence of Oxygen | Ensure the reaction is thoroughly deoxygenated. | Oxygen can promote the oxidative dimerization of alkynes. |
| Inappropriate Base/Solvent | Optimize the amine base (e.g., triethylamine, diisopropylethylamine) and use dry, degassed solvents. | The base and solvent can affect the solubility and reactivity of the copper acetylide intermediate. |
| Catalyst System | Screen different palladium catalysts and phosphine ligands. | The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and Glaser coupling. |
This protocol is a general guideline and may require optimization.
-
To a Schlenk tube, add the dihalopyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed mixture of a solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by filtering through a pad of celite, concentrating the filtrate, and purifying by column chromatography.
Heck Reaction
Problem: Low yield and formation of homocoupled biaryl byproduct.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Deactivation | Use a more stable palladium precatalyst or a higher catalyst loading. | Inefficient generation or decomposition of the active Pd(0) species can lead to side reactions. |
| High Temperature | Optimize the reaction temperature; avoid excessively high temperatures. | High temperatures can promote catalyst decomposition and homocoupling. |
| Inappropriate Base | Screen different bases (e.g., triethylamine, potassium carbonate, sodium acetate). | The base plays a crucial role in the regeneration of the Pd(0) catalyst. |
| Ligand Choice | Use phosphine ligands to stabilize the palladium catalyst. | Ligands can prevent catalyst aggregation and improve selectivity. |
This is a general protocol and will likely require optimization.
-
In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if used, e.g., PPh₃), and a base (e.g., Et₃N, 2.0 mmol).
-
Add a dry, degassed solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the mixture to the desired temperature (typically >100 °C) under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, work up the reaction by diluting with an organic solvent, washing with water, and purifying by column chromatography.
Stille Coupling
Problem: Homocoupling of the organostannane reagent.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Ensure rigorous exclusion of oxygen from the reaction. | Oxygen can promote the homocoupling of organostannanes. |
| Catalyst System | Screen different palladium catalysts and ligands. | The catalyst system can influence the relative rates of transmetalation and homocoupling. |
| Additives | Consider the use of additives like CuI, which can sometimes accelerate the desired cross-coupling. | Additives can modify the catalytic cycle and improve selectivity. |
This is a general protocol and will likely require optimization.
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a dry, degassed solvent (e.g., THF or toluene).
-
Add the organostannane reagent (1.1-1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress.
-
Upon completion, quench the reaction and work up by partitioning between an organic solvent and aqueous KF (to remove tin byproducts). Purify by column chromatography.
Buchwald-Hartwig Amination
Problem: Low yield and formation of hydrodehalogenation byproduct.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inactive Catalyst System | Use a pre-formed palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand). | C-Br and C-Cl bonds on electron-deficient pyridines can be challenging to activate, requiring a highly active catalyst system. |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. | A strong base is required for the deprotonation of the amine to form the active nucleophile. |
| Presence of Water | Use strictly anhydrous conditions. | Water can lead to hydrodehalogenation of the aryl halide. |
| Ligand Choice | Screen different bulky phosphine ligands. | The ligand is critical for promoting the reductive elimination of the desired product over side reactions. |
This is a general protocol and will likely require optimization.
-
To a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand, and the base (e.g., NaOt-Bu, 1.2-1.5 mmol) to a reaction vessel.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction until completion.
-
Cool the reaction, quench with water, and extract with an organic solvent. Purify by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for cross-coupling reactions of halogenated pyridines. Note that specific yields for this compound may vary and require optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 | [3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 80-95 | N/A |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 70-85 | N/A |
Table 2: Representative Conditions for Sonogashira Coupling of Dihalopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 60 | 6 | 85-95 | |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | RT | 12 | 80-90 | N/A |
| Pd(OAc)₂ (2) | - (Cu-free) | PPh₃, Cs₂CO₃ | Dioxane | 100 | 24 | 70-85 | N/A |
Logical Relationships in Troubleshooting
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of 2,3-Dibromo-5-chloropyridine and its Isomeric Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization techniques for 2,3-Dibromo-5-chloropyridine and a common alternative, 3-Bromo-5-chloropyridine. Both are valuable halogenated pyridine intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Objective evaluation of their purity and structural integrity is critical for reproducible downstream applications. This document outlines key analytical methodologies, presents comparative data, and provides detailed experimental protocols.
Product Comparison Overview
While both this compound and 3-Bromo-5-chloropyridine serve as halogenated pyridine building blocks, their distinct substitution patterns lead to different chemical properties and reactivity. This, in turn, influences their characteristic analytical data. The choice between these isomers often depends on the desired synthetic outcome and the specific reaction pathways involved.
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 3-Bromo-5-chloropyridine |
| Molecular Formula | C₅H₂Br₂ClN | C₅H₃BrClN |
| Molecular Weight | 271.34 g/mol [3] | 192.44 g/mol [2][4] |
| Appearance | White to light yellow solid | Off-white to light brown solid[5] |
| CAS Number | 137628-17-2[3] | 73583-39-8[2][4] |
Spectroscopic and Chromatographic Characterization
The following sections detail the expected outcomes from various analytical techniques for both compounds. This data is essential for identity confirmation, purity assessment, and quality control of product batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
| Technique | This compound | 3-Bromo-5-chloropyridine |
| ¹H NMR (CDCl₃) | δ: 8.28 (d, J=2 Hz), 7.89 (d, J=2 Hz)[6] | Consistent with structure[5][7] |
| ¹³C NMR (CDCl₃) | δ: 146.93, 141.45, 141.02, 131.34, 124.01[6] | Data not readily available in the searched literature. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| Technique | This compound | 3-Bromo-5-chloropyridine |
| Molecular Ion (M⁺) | m/e = 271 (calculated) | m/e = 191, 193 (isotopic pattern)[4] |
| Key Fragments | Fragmentation pattern will be influenced by the two bromine and one chlorine atoms. | m/z = 112[4] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
| Technique | This compound | 3-Bromo-5-chloropyridine |
| Key Absorptions (cm⁻¹) | 3060, 1538, 1405, 1370, 1135, 1030, 905[6] | Characteristic peaks for C-Br, C-Cl, and aromatic C-H and C=C/C=N vibrations are expected.[4][8] |
Chromatographic Purity Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of this compound and its alternatives.
| Technique | This compound | 3-Bromo-5-chloropyridine |
| Purity by GC | Typically >98% | Typically >99% |
| Purity by HPLC | Data not readily available in the searched literature. | 99.87%[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pyridine derivatives and can be adapted as needed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of the product and identifying any volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). Inject 1 µL of the solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess purity and quantify the main component against standards.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column, such as a 150 mm x 4.6 mm ID, 5 µm particle size column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water. Inject 10 µL of the solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the definitive structural confirmation of the product.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Acquire at least 16 scans.
-
Reference the solvent peak to δ 7.26 ppm.
-
-
¹³C NMR:
-
Acquire with proton decoupling.
-
Acquire at least 512 scans.
-
Reference the solvent peak to δ 77.16 ppm.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quality control and characterization of a synthesized batch of this compound.
Caption: Quality control workflow for this compound.
This guide provides a foundational understanding of the key analytical techniques for characterizing this compound and its common isomer, 3-Bromo-5-chloropyridine. The provided data and protocols can be utilized to ensure the quality and identity of these important synthetic intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 7. 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to Synthetic Alternatives for 2,3-Dibromo-5-chloropyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2,3-dibromo-5-chloropyridine serves as a valuable, albeit functionally specific, building block. Its utility primarily lies in sequential cross-coupling reactions, where the differential reactivity of the bromine and chlorine atoms can be exploited. However, the commercial availability, cost, and specific reactivity profile of this trifunctionalized pyridine may necessitate the exploration of synthetic alternatives. This guide provides an objective comparison of the performance of this compound with other polyhalogenated pyridines, supported by experimental data from the literature, to aid in the selection of the most appropriate synthetic equivalent for a given application.
General Principles of Reactivity in Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by two key factors: the nature of the halogen and its position on the pyridine ring.
Influence of the Halogen: The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to break this bond dictates the reactivity of the halide. The generally accepted order of reactivity is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] Consequently, iodo- and bromopyridines are typically more reactive, requiring milder reaction conditions, than their chloro-analogues.[1]
Influence of the Halogen's Position: The pyridine ring is electron-deficient, and this effect is most pronounced at the C2, C4, and C6 positions. Halogens at these positions are more activated towards oxidative addition compared to those at the C3 and C5 positions. Therefore, the general order of reactivity for a given halogen is C4(6) > C2 > C5. This inherent electronic bias is a crucial factor in predicting the regioselectivity of cross-coupling reactions on polyhalogenated pyridines.
Performance Comparison in Cross-Coupling Reactions
While direct, head-to-head comparative studies under identical conditions are scarce, the following tables compile representative data from the literature for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for an informed, albeit indirect, comparison of this compound with viable alternatives.
Disclaimer: The data presented in these tables are collated from different sources. Reaction conditions, including catalyst systems, solvents, and temperatures, may vary. Therefore, this information should be used as a guide for relative reactivity rather than a direct quantitative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table compares the performance of various polyhalogenated pyridines in this reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 (at C2) | [2] |
| 2-Bromo-5-chloropyridine | Pyrazole boronic acid ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 94 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 95 (at C4) | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 (at C-Br) | [5] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl-alkyne frameworks. The reactivity of different halopyridines in this transformation is presented below.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 3 | 92 (monoalkynylation at C2/C6) | [6] |
| Aryl Bromide (general) | Aryl Alkyne | (NHC)-Pd (0.01 mol%) / (NHC)-Cu (1 mol%) | - | - | - | - | 49-95 | [7] |
| Aryl Iodide (general) | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | 24 | 85-95 | [8] |
| Aryl Bromide (activated) | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | 24 | 70-85 | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds. The performance of various halopyridines in this reaction is summarized below.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (Pre-L3) | LiHMDS | - | - | 16 | 83 | [9] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | LiHMDS | - | - | - | 78 | [9] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | [9] |
| Haloarenes (general) | Various Amines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [10] |
Key Synthetic Alternatives and Their Characteristics
Based on the principles of reactivity and available data, the following compounds can be considered as synthetic alternatives to this compound:
-
Isomeric Bromochloropyridines (e.g., 2-bromo-3,5-dichloropyridine, 3-bromo-2,5-dichloropyridine): These isomers offer a different regiochemical arrangement of halogens, which can be advantageous for accessing specific substitution patterns. The relative reactivity of the bromine and chlorine atoms will still largely follow the established principles.
-
Trihalopyridines with Mixed Halogens (e.g., 2-bromo-5-chloro-3-iodopyridine): The introduction of an iodine atom provides a highly reactive site for initial selective coupling under very mild conditions, leaving the bromo and chloro substituents for subsequent functionalization.
-
Dihalopyridines (e.g., 2-bromo-5-chloropyridine, 2,3-dichloropyridine): For applications where only two reactive sites are required, dihalopyridines can be more cost-effective and readily available starting materials.
-
Other Polyhalogenated Heterocycles (e.g., 2,4-dichloropyrimidine): For the synthesis of related heterocyclic scaffolds, other polyhalogenated systems can offer unique reactivity and lead to novel compound classes.
Experimental Protocols
Synthesis of this compound
Reaction: Bromination of 3-bromo-5-chloropyridone.
Materials:
-
3-Bromo-5-chloropyridone
-
Phosphorus(V) tribromide oxide (POBr₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-bromo-5-chloropyridone in DMF at ambient temperature.
-
Add phosphorus(V) tribromide oxide to the solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it onto ice.
-
Collect the solid product by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
Reaction: Palladium-catalyzed cross-coupling of a halopyridine with an arylboronic acid.
Materials:
-
Halopyridine (e.g., 2-bromo-5-chloropyridine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways and Relationships
Synthesis of this compound
Caption: Synthesis of this compound from 3-Bromo-5-chloropyridone.
Regioselectivity in Suzuki Coupling of a Trihalopyridine
Caption: Sequential Suzuki coupling exploiting differential halogen reactivity.
General Experimental Workflow for Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification and purity assessment of 2,3-Dibromo-5-chloropyridine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols and presents comparative validation data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Analytical Method Validation
The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). Robust and reliable analytical methods are fundamental to drug development, ensuring product consistency and compliance with regulatory standards.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds like this compound. This method separates analytes based on their partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
A stability-indicating RP-HPLC method is proposed for the routine quality control of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent.
Method Validation Summary: RP-HPLC
The following table summarizes the typical validation parameters for the proposed RP-HPLC method, based on established methods for similar halogenated pyridine derivatives.[1][2][3]
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 200 | 1 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 1.0 |
| Specificity | No interference from blank, placebo, or degradation products. | Specific |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both quantification and structural identification of the analyte and its potential impurities.
Experimental Protocol: GC-MS
This protocol outlines a general GC-MS method suitable for the analysis of this compound.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for impurity identification |
| SIM Ions (m/z) | To be determined based on the mass spectrum of this compound |
| Solvent | Dichloromethane or Hexane |
Standard and Sample Preparation:
-
Standard Solution (10 µg/mL): Prepare a stock solution of this compound reference standard in the chosen solvent and dilute to the working concentration.
-
Sample Solution (10 µg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation Summary: GC-MS
The following table summarizes the typical validation parameters for the proposed GC-MS method, based on established methods for halogenated aromatic compounds.[4][5][6]
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range (ng/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 7.0% | 3.5% |
| Limit of Detection (LOD) (ng/mL) | Report | 0.3 |
| Limit of Quantitation (LOQ) (ng/mL) | Report | 1.0 |
| Specificity | No interfering peaks at the retention time of the analyte. | Specific |
Method Comparison
| Feature | RP-HPLC | GC-MS |
| Principle | Partition chromatography based on polarity. | Separation based on volatility and boiling point, with mass-based detection. |
| Applicability | Broad range of non-volatile and semi-volatile compounds. | Volatile and semi-volatile, thermally stable compounds. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum (molecular ion and fragmentation pattern). |
| Sample Preparation | Generally simpler, involves dissolution. | May require derivatization for non-volatile compounds, but not for this compound. |
| Instrumentation Cost | Moderate. | Higher. |
| Throughput | High. | Moderate to High. |
| Impurity Identification | Limited to comparison with known standards. LC-MS is required for structural elucidation. | Powerful for the identification of unknown volatile impurities through spectral library matching and fragmentation analysis. |
Visualization of Experimental Workflows
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,3-Dibromo-5-chloropyridine Derivatives and Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Halogenated pyridines, such as 2,3-Dibromo-5-chloropyridine, represent a versatile scaffold for the synthesis of compounds with diverse biological activities. This guide provides a comparative analysis of the biological activities of derivatives analogous to this compound, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data from relevant studies, offering a valuable resource for drug discovery and development.
The presence of multiple halogen atoms on the pyridine ring makes this compound a key intermediate for chemical modifications, leading to a wide array of derivatives with potential therapeutic applications.[1] While specific research focusing exclusively on a broad range of this compound derivatives is limited, studies on closely related structures, such as bromo-pyrimidine analogs, provide significant insights into their potential biological activities.
Comparative Analysis of Biological Activities
Research into halogenated heterocyclic compounds has revealed significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Derivatives of halogenated pyridines and pyrimidines have demonstrated notable cytotoxic effects against various cancer cell lines. A study on novel bromo-pyrimidine analogs revealed their potential as anticancer agents, with several compounds exhibiting significant activity against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Bromo-Pyrimidine Analogs
| Compound | Target Cell Line | IC50 (µM) |
| Compound 5a | HeLa (Cervical Cancer) | 8.5 |
| A549 (Lung Cancer) | 10.2 | |
| MCF-7 (Breast Cancer) | 12.1 | |
| Compound 5b | HeLa (Cervical Cancer) | 7.2 |
| A549 (Lung Cancer) | 9.8 | |
| MCF-7 (Breast Cancer) | 11.5 | |
| Compound 6a | HeLa (Cervical Cancer) | 6.8 |
| A549 (Lung Cancer) | 8.5 | |
| MCF-7 (Breast Cancer) | 10.2 | |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 1.2 |
| A549 (Lung Cancer) | 1.8 | |
| MCF-7 (Breast Cancer) | 2.5 |
Source: Adapted from a study on the design, synthesis, and biological evaluation of novel bromo-pyrimidine analogs as anticancer and antimicrobial agents.[2]
The data indicates that while the synthesized compounds show promising anticancer activity, their potency is generally lower than the standard chemotherapeutic agent, Doxorubicin. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the heterocyclic ring play a crucial role in determining the cytotoxic efficacy.
Antimicrobial Activity
The same study also investigated the antimicrobial properties of these bromo-pyrimidine derivatives against a range of bacterial and fungal strains. Several compounds displayed significant inhibitory effects, highlighting their potential as novel antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of Bromo-Pyrimidine Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Compound 5a | 12.5 | 25 | 50 | 50 | 25 | 50 |
| Compound 5b | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |
| Compound 6a | 12.5 | 12.5 | 50 | 100 | 25 | 50 |
| Ciprofloxacin (Control) | 1.56 | 0.78 | 0.78 | 1.56 | - | - |
| Fluconazole (Control) | - | - | - | - | 3.12 | 6.25 |
Source: Adapted from a study on the design, synthesis, and biological evaluation of novel bromo-pyrimidine analogs as anticancer and antimicrobial agents.[2]
The results demonstrate that these compounds possess broad-spectrum antimicrobial activity, with some derivatives showing notable efficacy against Gram-positive bacteria and fungi.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
Synthesis of Bromo-Pyrimidine Derivatives
A multi-step synthesis was employed, starting from 5-bromo-2,4-dichloropyrimidine. The general synthetic scheme is outlined below. For detailed procedures, please refer to the original publication.[2]
References
The Strategic Application of 2,3-Dibromo-5-chloropyridine in Pharmaceutical Synthesis: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides a comparative analysis of 2,3-Dibromo-5-chloropyridine against a common alternative, 2,3,5-trichloropyridine, in the context of synthesizing high-value pharmaceutical targets. By examining a plausible synthetic route to the mTOR inhibitor Vistusertib (AZD-2014), this document offers a framework for making informed decisions on starting material selection based on experimental data and cost considerations.
The unique substitution pattern of this compound, featuring two bromine atoms and one chlorine atom, presents a versatile platform for a range of organic transformations.[1] Its utility as a key intermediate in the synthesis of agrochemicals and pharmaceuticals is well-documented.[1] The differential reactivity of the halogen substituents allows for selective functionalization, a key advantage in the construction of complex molecular architectures.[2] This guide will explore the practical implications of this reactivity in a comparative synthesis, providing a clear rationale for when this compound may be the more cost-effective choice.
Comparative Synthesis of a Vistusertib (AZD-2014) Intermediate
To illustrate the comparative cost-effectiveness, we will examine the synthesis of a key intermediate for the dual mTORC1/mTORC2 inhibitor, Vistusertib (AZD-2014).[3] A known synthetic route to a core scaffold of Vistusertib utilizes 2,3,5-trichloropyridine. We will compare this established method with a proposed, analogous route commencing from this compound.
Table 1: Starting Material and Reagent Cost Comparison
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound | Chem-Impex | $49.17 | 5 g | $9.83 |
| 2,3,5-Trichloropyridine | Sigma-Aldrich | $169.00 | 100 g | $1.69 |
| 3-Bromo-5-chloropyridone | ChemicalBook | (Varies) | - | (Varies) |
| Phosphorus tribromide oxide | (Not directly priced) | - | - | - |
| 3-Methoxy-4-(1H-1,2,3-triazol-1-yl)aniline | (Custom synthesis) | - | - | - |
| (S)-3-methylmorpholine | (Various) | - | - | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | (Various) | - | - | (Varies) |
| Boronic Acid/Ester | (Various) | - | - | (Varies) |
Note: Prices are approximate and subject to change based on supplier and purity.
Experimental Protocols
Protocol 1: Synthesis of a Vistusertib Intermediate from 2,3,5-Trichloropyridine (Established Method)
This protocol is adapted from the general procedures outlined for the synthesis of related compounds.
Step 1: Suzuki-Miyaura Coupling
A mixture of 2,3,5-trichloropyridine (1.0 eq.), 3-methoxy-4-(1H-1,2,3-triazol-1-yl)phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS for the consumption of the starting material. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield 2,3-dichloro-5-(3-methoxy-4-(1H-1,2,3-triazol-1-yl)phenyl)pyridine.
Step 2: Amination
The resulting dichloropyridine derivative (1.0 eq.) is then reacted with an amine, for example, (S)-3-methylmorpholine (2.2 eq.), in a suitable solvent such as DMSO or NMP at elevated temperatures. The reaction progress is monitored, and upon completion, the product is isolated and purified to give the desired pyrido[2,3-d]pyrimidine core of Vistusertib.
Protocol 2: Proposed Synthesis of a Vistusertib Intermediate from this compound
This proposed protocol leverages the differential reactivity of the bromine and chlorine substituents.
Step 1: Regioselective Suzuki-Miyaura Coupling
This compound (1.0 eq.) is reacted with 3-methoxy-4-(1H-1,2,3-triazol-1-yl)phenylboronic acid (1.1 eq.) in the presence of a palladium catalyst and a suitable base. The reaction conditions are optimized to favor the coupling at the more reactive bromine position (C2 or C3).
Step 2: Cyclization and Further Functionalization
The resulting bromo-chloro-arylpyridine intermediate would then undergo a series of reactions, likely involving amination and cyclization, to form the pyrido[2,3-d]pyrimidine ring system. The remaining halogen atom provides a handle for the introduction of the final substituent.
Cost-Effectiveness Analysis
While 2,3,5-trichloropyridine appears to be more economical on a per-gram basis, the synthetic strategy employing this compound may offer advantages in terms of regioselectivity and potentially fewer reaction steps, which could lead to a higher overall yield and reduced purification costs. The selective reactivity of the bromine atoms in Suzuki-Miyaura coupling reactions is a well-established principle that can be exploited to control the formation of specific isomers.[4] This can be particularly advantageous in complex syntheses where the separation of isomers is challenging and costly.
Table 2: Comparative Analysis of Synthetic Routes
| Feature | Route with 2,3,5-Trichloropyridine | Proposed Route with this compound |
| Starting Material Cost | Lower per gram | Higher per gram |
| Regioselectivity | May lead to isomeric mixtures requiring separation | Potentially higher due to differential reactivity of halogens |
| Potential Number of Steps | Established and relatively straightforward | May require fewer steps depending on the cyclization strategy |
| Overall Yield | Dependent on the efficiency of each step and purification | Potentially higher if regioselectivity is well-controlled |
| Purification Costs | Potentially higher due to isomer separation | Potentially lower if cleaner reactions are achieved |
| Overall Cost-Effectiveness | Favorable if high yields and easy purification are achieved | Potentially more cost-effective for complex targets where regiocontrol is crucial |
Visualizing the Synthetic Pathways and Decision Logic
To further clarify the synthetic strategies and the decision-making process for selecting a starting material, the following diagrams are provided.
Conclusion
The choice between this compound and alternatives like 2,3,5-trichloropyridine is not solely based on the initial purchase price. A thorough cost-effectiveness analysis must consider the entire synthetic sequence. For the synthesis of complex pharmaceutical targets such as Vistusertib, the enhanced regioselectivity offered by this compound could translate to higher overall yields and significantly reduced purification costs, potentially offsetting its higher initial per-gram cost. Researchers and process chemists are encouraged to perform a case-by-case evaluation, considering the specific reaction efficiencies and purification challenges associated with their target molecule. This guide provides a foundational framework for such an analysis, empowering more strategic and cost-effective decisions in drug discovery and development.
References
A Comparative Spectroscopic Guide to 2,3-Dibromo-5-chloropyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 2,3-Dibromo-5-chloropyridine and its five structural isomers. Understanding the unique spectral fingerprint of each isomer is crucial for unambiguous identification in complex reaction mixtures and for quality control in drug development and materials science. This document summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.
Introduction
Halogenated pyridines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise substitution pattern of halogens on the pyridine ring dramatically influences the molecule's chemical reactivity, biological activity, and physical properties. Consequently, the accurate structural elucidation of different isomers is a critical analytical challenge. This guide focuses on the six isomers of dibromo-chloropyridine, providing a comparative analysis of their spectroscopic characteristics to aid in their differentiation.
Isomers of Dibromo-chloropyridine
The six constitutional isomers of dibromo-chloropyridine are:
-
This compound
-
2,4-Dibromo-3-chloropyridine
-
2,5-Dibromo-3-chloropyridine
-
2,6-Dibromo-3-chloropyridine
-
3,4-Dibromo-2-chloropyridine
-
3,5-Dibromo-2-chloropyridine
Spectroscopic Data Comparison
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the protons in a molecule. The chemical shifts (δ) are influenced by the electronic effects of the halogen substituents.
Table 1: ¹H NMR Spectral Data (Predicted, CDCl₃)
| Isomer | δ H-2 (ppm) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) |
| This compound | - | - | 8.02 (d) | - | 8.35 (d) |
| 2,4-Dibromo-3-chloropyridine | - | - | - | 7.78 (d) | 8.41 (d) |
| 2,5-Dibromo-3-chloropyridine | - | - | 8.15 (s) | - | 8.39 (s) |
| 2,6-Dibromo-3-chloropyridine | - | - | 7.39 (d) | 7.95 (d) | - |
| 3,4-Dibromo-2-chloropyridine | - | - | - | 7.69 (d) | 8.28 (d) |
| 3,5-Dibromo-2-chloropyridine | - | - | 8.01 (s) | - | 8.48 (s) |
Note: Predicted values were obtained using online NMR prediction tools. 'd' denotes a doublet and 's' denotes a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to the substitution pattern of the halogens.
Table 2: ¹³C NMR Spectral Data (Predicted, CDCl₃)
| Isomer | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |
| This compound | 142.1 | 121.8 | 140.5 | 131.2 | 150.3 |
| 2,4-Dibromo-3-chloropyridine | 144.8 | 129.7 | 125.1 | 140.2 | 151.1 |
| 2,5-Dibromo-3-chloropyridine | 141.9 | 128.9 | 143.8 | 119.5 | 150.8 |
| 2,6-Dibromo-3-chloropyridine | 142.5 | 129.4 | 141.3 | 128.7 | 142.5 |
| 3,4-Dibromo-2-chloropyridine | 151.8 | 124.5 | 127.9 | 139.8 | 149.7 |
| 3,5-Dibromo-2-chloropyridine | 152.3 | 122.1 | 144.2 | 122.1 | 148.9 |
Note: Predicted values were obtained using online NMR prediction tools.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the pyridine ring and the carbon-halogen bonds are key diagnostic features.
Table 3: Key IR Absorption Bands (Predicted)
| Isomer | C=N, C=C Stretch (cm⁻¹) | C-H Bending (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | 1550-1400 | 900-800 | 650-550 | 800-700 |
| 2,4-Dibromo-3-chloropyridine | 1550-1400 | 900-800 | 650-550 | 800-700 |
| 2,5-Dibromo-3-chloropyridine | 1550-1400 | 900-800 | 650-550 | 800-700 |
| 2,6-Dibromo-3-chloropyridine | 1550-1400 | 900-800 | 650-550 | 800-700 |
| 3,4-Dibromo-2-chloropyridine | 1550-1400 | 900-800 | 650-550 | 800-700 |
| 3,5-Dibromo-2-chloropyridine | 1550-1400 | 900-800 | 650-550 | 800-700 |
Note: Predicted values are based on typical ranges for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1 in abundance) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1 in abundance) is a key feature in the mass spectra of these isomers. The molecular ion peak (M⁺) for all isomers will appear as a cluster of peaks around m/z 271, 273, 275, and 277 due to the different isotopic combinations of Br and Cl.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition (Proton-decoupled):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single pulse with NOE.
-
Number of Scans: 1024 or higher.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Temperature: 298 K.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film for Solids):
-
Dissolve a small amount of the solid sample (2-5 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Drop a small amount of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
Direct insertion probe for solid samples. The sample is placed in a capillary tube and introduced into the ion source.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-350.
-
Source Temperature: 200-250 °C.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the dibromo-chloropyridine isomers.
This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this compound and its isomers, facilitating research and development in various chemical and pharmaceutical applications.
Performance Showdown: A Comparative Guide to Palladium Catalysts for 2,3-Dibromo-5-chloropyridine Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of halogenated pyridines is a critical step in the synthesis of novel therapeutics and functional materials. Among these, 2,3-Dibromo-5-chloropyridine presents a unique challenge and opportunity due to its distinct halogenated positions. The choice of an appropriate palladium catalyst is paramount for achieving high yields and regioselectivity in cross-coupling reactions. This guide provides an objective comparison of the performance of various palladium catalysts for the coupling of this compound, supported by available experimental data and general protocols.
The reactivity of the carbon-halogen bonds in this compound is expected to follow the general trend of C-Br > C-Cl for oxidative addition to a palladium(0) center. This inherent difference in reactivity allows for selective functionalization at the 2- and 3-positions. The selection of the palladium catalyst, including the palladium precursor and the associated ligands, plays a crucial role in modulating this selectivity and achieving high catalytic efficiency.
Catalyst Performance Comparison
While direct comparative studies on a wide range of palladium catalysts for this compound are limited in publicly available literature, we can infer performance based on reactions with structurally similar substrates, such as other bromochloropyridines and dibromopyridines. The following table summarizes the expected performance of common palladium catalyst systems in various cross-coupling reactions.
| Coupling Reaction | Palladium Catalyst System | Typical Substrate | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromo-5-chloropyridine | Terminal Alkynes | Et₃N | DMF | 100 | 3 | up to 96 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Substituted Chloropyridines | Arylboronic Acids | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | Moderate to High |
| Suzuki-Miyaura | Pd(OAc)₂ | 2,3,5-trichloropyridine | Phenylboronic Acid | K₂CO₃ | H₂O/DMF | 100 | 2 | 95[1] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Aryl Chlorides | Amines | NaOtBu | Toluene | Reflux | 6 | High |
| Heck | Pd(OAc)₂ | Aryl Bromides | Styrene | K₂CO₃ | H₂O/DMF | 80 | 4 | Good |
Note: The data for the Sonogashira coupling of 2-amino-3-bromo-5-chloropyridine provides a strong indication of a highly effective catalyst system for the bromine positions on the pyridine ring.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for common palladium-catalyzed coupling reactions, which can be adapted for this compound.
Sonogashira Coupling (Adapted from Zhu, et al., 2017)
This protocol is for the coupling of a terminal alkyne with a bromo-chloropyridine derivative and is expected to be effective for the selective coupling at the bromine positions of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Add DMF and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine.
-
Heat the reaction mixture to 100°C for 3 hours, monitoring the progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling (General Protocol)
This protocol is a general procedure for the coupling of an arylboronic acid with a halopyridine. For this compound, this reaction is expected to occur preferentially at the more reactive bromine positions.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the vessel.
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress until completion.
-
Cool the mixture, and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
This protocol outlines a general procedure for the amination of an aryl halide. For this compound, selective amination at a bromine position is anticipated.
Materials:
-
This compound
-
Amine (1.1-1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add NaOtBu, the amine, and this compound.
-
Add anhydrous toluene.
-
Heat the reaction mixture to reflux, monitoring its progress.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent and purify by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying catalytic mechanisms, the following diagrams are provided.
Conclusion
References
A Comparative Guide to the Regioselectivity of Cross-Coupling Reactions of 2,3-Dibromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated pyridines is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The regioselectivity of cross-coupling reactions on polyhalogenated pyridines is a critical factor that dictates the synthetic strategy. This guide provides a comparative analysis of the regioselectivity of various cross-coupling reactions on 2,3-dibromo-5-chloropyridine, a versatile building block in organic synthesis.[1][2]
Understanding Regioselectivity in Halogenated Pyridines
The regiochemical outcome of cross-coupling reactions on di- and polyhalogenated pyridines is governed by a combination of electronic and steric factors, as well as the specific reaction conditions. Key principles include:
-
Halogen Reactivity : The ease of oxidative addition of a palladium catalyst to a carbon-halogen bond generally follows the order: I > Br > Cl. This trend is attributed to the decreasing bond dissociation energy down the halogen group.
-
Positional Activation : The pyridine nitrogen exerts a strong electron-withdrawing effect, making the positions ortho (C2 and C6) and para (C4) to the nitrogen more electron-deficient and thus more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Ligand and Catalyst Effects : The choice of palladium catalyst and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand can significantly influence the regioselectivity of the coupling reaction. Bulky and electron-rich ligands can alter the steric and electronic environment around the metal center, leading to unconventional site selectivity.
For this compound, the two bromine atoms at the C2 and C3 positions are the most likely sites for cross-coupling reactions, given the higher reactivity of C-Br bonds compared to C-Cl bonds. The key question is the selectivity between the C2 and C3 positions. Based on the principle of ortho-activation by the pyridine nitrogen, the C2-Br bond is predicted to be more reactive than the C3-Br bond.
Comparative Analysis of Cross-Coupling Reactions
While this compound is a known intermediate in chemical synthesis, detailed comparative studies on its regioselectivity in various cross-coupling reactions are not extensively documented in the scientific literature. However, by combining a specific example from patent literature with established principles of reactivity, we can construct a comparative guide.
Nickel-Catalyzed Cross-Coupling with Grignard Reagents
A notable example of a cross-coupling reaction involving this compound is found in the patent literature for the synthesis of azatetralone intermediates.[3]
Reaction:
Experimental Protocol:
In a flame-dried flask, this compound and 1,3-bis(diphenylphosphino)propane nickel (II) chloride (dppp) are suspended in tetrahydrofuran (THF) and cooled to 0 °C. The Grignard reagent is then added dropwise over one hour. The reaction is stirred at temperatures ranging from 0 °C to 45 °C.[3]
Regioselectivity:
While the patent does not provide a quantitative ratio of C2 versus C3 substitution, the described synthesis targets the product resulting from coupling at the C3 position. This suggests that under these specific nickel-catalyzed conditions with a Grignard reagent, selective or preferential coupling at the C3 position is achievable. This outcome is somewhat contrary to the general principle of C2 activation in palladium-catalyzed reactions and may be influenced by the specific nature of the nickel catalyst and the Grignard reagent.
Predicted Regioselectivity in Other Cross-Coupling Reactions
In the absence of direct experimental data for Suzuki, Sonogashira, Buchwald-Hartwig, and Stille reactions on this compound, we can extrapolate from the known reactivity of related dihalopyridines.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Predicted Outcome:
For palladium-catalyzed reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, the electronic activation at the C2 position is expected to be the dominant factor. Therefore, it is predicted that these reactions will show a preference for substitution at the C2-Br bond .
Workflow for a Hypothetical Selective C2-Suzuki Coupling:
Summary of Predicted Regioselectivity and Experimental Data
| Cross-Coupling Reaction | Reagent | Catalyst System (Example) | Predicted/Observed Major Regioisomer | Experimental Data Availability |
| Grignard Coupling | R-MgBr | NiCl₂(dppp) | C3-Substituted | Yes (Qualitative)[3] |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C2-Substituted (Predicted) | Not Available |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C2-Substituted (Predicted) | Not Available |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | C2-Substituted (Predicted) | Not Available |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C2-Substituted (Predicted) | Not Available |
Conclusion and Outlook
The regioselective functionalization of this compound presents an interesting case where electronic effects (favoring C2) and specific catalytic systems may lead to different outcomes. The documented nickel-catalyzed Grignard coupling suggests a preference for the C3 position, which is a valuable piece of information for synthetic chemists.[3]
For palladium-catalyzed reactions, the prevailing wisdom on the reactivity of dihalopyridines points towards a preference for the C2 position. However, the lack of direct comparative experimental data for Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings with this compound highlights a gap in the current chemical literature.
Further experimental studies are necessary to definitively establish the regioselectivity of these important cross-coupling reactions on this versatile substrate. Such studies would be invaluable for the rational design of synthetic routes towards novel pharmaceuticals and agrochemicals. Researchers are encouraged to screen various ligand and catalyst systems to explore the potential for tuning the regioselectivity between the C2 and C3 positions.
References
Safety Operating Guide
Proper Disposal of 2,3-Dibromo-5-chloropyridine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,3-Dibromo-5-chloropyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets for structurally similar halogenated pyridines and are designed to ensure a safe laboratory environment and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Hazard Identification Summary
| Hazard Statement | Classification |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Environmental Hazard | Should not be released into the environment; prevent entry into drains, waterways, or soil.[1][2][3] |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage.[1] |
| Respiratory Protection | Use only in a well-ventilated area or with appropriate respiratory protection if dust or vapors are generated.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it is critical. This substance is classified as hazardous waste and must be handled accordingly.
Waste Identification and Segregation
-
Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][4]
-
Segregation: Keep this waste stream separate from non-hazardous waste and other chemical waste types. Specifically, collect halogenated organic waste separately from non-halogenated solvents to facilitate proper disposal by your institution's EHS department.
Containerization
-
Container Type: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a tightly sealing cap.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Irritant," "Toxic").
Storage
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Conditions: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Documentation: Follow all institutional procedures for documenting and tracking hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is significant, alert colleagues and restrict access to the area.
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3] Avoid creating dust.
-
Collect and Containerize: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Store: Seal and label the waste container with "Hazardous Waste," "Spill Debris: this compound," and the date. Store it in the designated hazardous waste accumulation area.
-
Report: Report the spill to your laboratory supervisor and EHS department, following all institutional reporting procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,3-Dibromo-5-chloropyridine
This guide provides critical safety and logistical information for the proper handling and disposal of 2,3-Dibromo-5-chloropyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling halogenated pyridine compounds and are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Hazard Information:
This compound is a hazardous chemical that requires careful handling in a controlled laboratory setting. It is classified as an irritant and is harmful if ingested or inhaled.[1] Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required.[1][2][4] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against halogenated pyridines.[3][5][6] Inspect gloves for damage before each use and change them immediately upon contamination.[5][7] Double gloving is advised for enhanced protection.[7] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[5][7] Clothing worn underneath should be made of natural fibers like cotton.[5] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory.[5][7] |
| Respiratory Protection | Respirator | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Clear the work area of any unnecessary items.
-
Inspect all PPE for integrity before donning.
-
Have spill control materials (e.g., vermiculite, sand) readily available.[3][8]
2. Handling:
-
Wear all required PPE as specified in the table above.
-
Dispense the solid this compound carefully to avoid generating dust.
-
If making a solution, add the solid to the solvent slowly.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate the work surface and any equipment used.
-
Remove PPE carefully to avoid cross-contamination.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, disposable labware) in a designated hazardous waste container.
-
Halogenated organic waste should be collected separately from non-halogenated waste.[8]
2. Containerization:
-
Use a clearly labeled, leak-proof, and compatible waste container (e.g., high-density polyethylene).[8]
-
The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.[8]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
4. Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[1][8]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
